5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONWAPOQPJJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648970 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034667-22-5 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Core Structure: A Technical Guide to 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the structural and physicochemical properties, provides a general synthetic pathway, and discusses its role in the development of targeted therapies.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₆H₅FN₄.[1] Its structure consists of a fused pyrazolo[3,4-b]pyridine bicycle with a fluorine atom substituted at the 5-position and an amine group at the 3-position. The presence of the fluorine atom and the nitrogen-rich heterocyclic system imparts unique electronic properties that are advantageous in drug design, influencing factors such as metabolic stability and binding affinity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₄ | PubChem[1] |
| Molecular Weight | 152.13 g/mol | PubChem[1] |
| CAS Number | 1034667-22-5 | CymitQuimica[3] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | Typically ≥97% | CymitQuimica[3] |
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely available in the public domain, the following sections describe the expected spectroscopic characteristics based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as the amine protons. The protons on the pyridine ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms (N, F) and their position within the aromatic system.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position. The chemical shift and coupling to adjacent protons would confirm its position on the pyridine ring.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₆H₅FN₄. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, C-N stretching, C=C and C=N stretching of the aromatic rings, and a C-F stretching vibration.
Synthesis and Experimental Protocols
A general synthetic route for this compound has been described in the patent literature.[7] The synthesis typically involves the cyclization of a substituted pyridine precursor.
General Synthetic Protocol:
A common approach involves the reaction of a suitably substituted aminopyrazole with a fluorinated pyridine derivative or the construction of the pyrazole ring onto a pre-existing fluorinated pyridine core.[2][8] One patented method involves the cyclization of a compound of formula 4 with hydrazine hydrate (H₂NNH₂·H₂O) under suitable cyclization conditions to form the final product.[7]
Role in Drug Development and Signaling Pathways
This compound serves as a crucial building block in the synthesis of several potent and selective kinase inhibitors and other therapeutic agents.
Intermediate in the Synthesis of Vericiguat
This compound is a key intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase (sGC) stimulator used for the treatment of heart failure.[2][9] The synthesis involves the N-alkylation of the pyrazole ring and subsequent elaboration to introduce the pyrimidine moiety.[9]
Precursor for Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of this compound have been developed as potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and Anaplastic Lymphoma Kinase (ALK).[7][10][11]
-
GSK-3 Inhibition: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases like cancer and neurodegenerative disorders.[12] GSK-3 is a key component of the Wnt/β-catenin and PI3K/Akt signaling pathways.[12][13]
-
ALK Inhibition: ALK is a receptor tyrosine kinase, and its fusion with other genes can lead to constitutively active forms that drive the growth of certain cancers, such as non-small cell lung cancer.[11][14] ALK activation triggers several downstream pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[15][16]
Conclusion
This compound is a structurally important and versatile chemical entity in medicinal chemistry. Its unique arrangement of fluorine and nitrogen heteroatoms provides a valuable scaffold for the development of targeted therapeutics. A thorough understanding of its structure, properties, and synthesis is essential for researchers and professionals involved in the design and development of novel drugs targeting a range of diseases, from cardiovascular conditions to cancer. Further public dissemination of detailed experimental data for this compound would be highly beneficial to the scientific community.
References
- 1. This compound | C6H5FN4 | CID 25181927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 8. dau.url.edu [dau.url.edu]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK3 in cell signaling | Abcam [abcam.com]
- 14. Inhibition of ALK signaling for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Physicochemical Properties of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry. Its structure, featuring a pyrazolo[3,4-b]pyridine core, is of significant interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details general experimental protocols for their determination, and situates the molecule in a relevant biological context. The presence of a fluorine atom can significantly influence key properties such as lipophilicity and metabolic stability, making this compound a valuable intermediate in drug discovery.[1] Notably, it is a key intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase stimulator.[1][2]
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound. It is important to note that much of the publicly available data is computationally predicted rather than experimentally determined.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1034667-22-5 | INDOFINE Chemical Company, Inc.[3] |
| Molecular Formula | C₆H₅FN₄ | PubChem[4] |
| Molecular Weight | 152.13 g/mol | PubChem[4] |
| Appearance | Light yellow to green-yellow solid | MySkinRecipes[5] |
| Purity | Typically ≥97% | CymitQuimica[6], INDOFINE Chemical Company, Inc.[3] |
| Property | Value | Type | Source |
| Melting Point | Not available | Experimental | - |
| Boiling Point | 408.7 ± 40.0 °C at 760 mmHg | Predicted | MySkinRecipes[5] |
| pKa | 9.71 ± 0.40 | Predicted | ChemicalBook |
| logP (XLogP3) | 0.6 | Computed | PubChem[4] |
| Solubility | Not available | Experimental | - |
Experimental Protocols
Melting Point Determination
Method: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Measurement: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
pKa Determination
Method: Potentiometric Titration
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
-
Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots can be used to accurately identify the equivalence points.[7][8]
Alternative Method: UV-Visible Spectroscopy
This method relies on the change in the UV-visible absorbance spectrum of the compound as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the ionized to the un-ionized form can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.
logP (Octanol-Water Partition Coefficient) Determination
Method: Shake-Flask Method (OECD Guideline 107)
-
System Preparation: n-Octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A correlation can be established between the retention time of a compound on a reverse-phase HPLC column (e.g., C18) and its logP value. By running a series of standards with known logP values, a calibration curve can be generated to estimate the logP of the target compound from its retention time.
Biological Context and Signaling Pathways
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are widely recognized as potent kinase inhibitors, targeting a range of kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival. These include GSK-3, Tropomyosin receptor kinases (TRKs), and others.[9][10] Dysregulation of these pathways is a hallmark of many cancers.
Given that this compound is a key intermediate for Vericiguat, a stimulator of soluble guanylate cyclase (sGC), the nitric oxide (NO)-sGC-cGMP signaling pathway is of high relevance. This pathway is fundamental to vasodilation and cardiovascular regulation.
Caption: The NO-sGC-cGMP signaling pathway stimulated by Vericiguat.
Synthetic Workflow
The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A generalized workflow for the preparation of such compounds is illustrated below. This process highlights the key transformations required to construct the pyrazolo[3,4-b]pyridine core. A patent describes a process for its synthesis in high yield and purity.[11]
Caption: Generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Conclusion
This compound is a compound of considerable interest to the pharmaceutical and drug discovery sectors. While comprehensive experimental data on its physicochemical properties are not fully available in the public literature, its computed and predicted values provide a useful starting point for research and development. The methodologies outlined in this guide represent the standard for obtaining the necessary experimental data to support drug development programs. The compound's role as a precursor to Vericiguat and the broader activity of the pyrazolo[3,4-b]pyridine scaffold underscore its importance in developing therapies for cardiovascular diseases and cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-fluoro- (1034667-22-5) [farmasino.net]
- 3. 3-AMINO-5-FLUORO-1H-PYRAZOLO[3,4-b]PYRIDINE | 1034667-22-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound | C6H5FN4 | CID 25181927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. ijirss.com [ijirss.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 11. WO2009018415A1 - Process for preparing 5-fluoro-1h-pyrazolo [3, 4-b] pyridin-3-amine and derivatives thereof - Google Patents [patents.google.com]
In-Depth Technical Guide: 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1034667-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fluorinated heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its structural features, particularly the pyrazolo[3,4-b]pyridine core, make it a valuable scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a key intermediate in the synthesis of prominent drugs such as Vericiguat and various kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1034667-22-5 | [1] |
| Molecular Formula | C₆H₅FN₄ | [1] |
| Molecular Weight | 152.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid or Liquid | |
| Purity | Typically ≥97% | [2] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 152.04982434 Da | [1] |
| Monoisotopic Mass | 152.04982434 Da | [1] |
| Topological Polar Surface Area | 67.6 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
Synthesis
The synthesis of this compound is a multi-step process that is crucial for its application in drug manufacturing. While specific, detailed industrial protocols are often proprietary, the general synthetic route can be outlined based on patent literature.
General Synthetic Pathway
A plausible synthetic route involves the cyclization of a substituted pyrazole precursor. The following diagram illustrates a generalized workflow for the synthesis.
References
The Ascendant Role of Fluorinated Pyrazolopyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the pyrazolopyridine scaffold has unlocked a new frontier in medicinal chemistry, yielding a plethora of compounds with potent and selective biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of fluorinated pyrazolopyridines, with a particular focus on their applications in oncology and immunology. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have positioned these compounds as privileged structures in the pursuit of novel therapeutics.[1][2][3][4][5] This guide aims to serve as a comprehensive resource, consolidating key data and methodologies to facilitate further research and development in this burgeoning field.
Kinase Inhibition: A Dominant Mechanism of Action
A predominant theme in the biological activity of fluorinated pyrazolopyridines is their function as kinase inhibitors.[6][7] By acting as ATP-competitive inhibitors, these compounds can effectively target the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6] The pyrazolopyridine core serves as an effective hinge-binding moiety, a crucial interaction for potent kinase inhibition.[6][8]
Several classes of kinases have been successfully targeted by fluorinated pyrazolopyridine derivatives, including:
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibition a promising strategy in immuno-oncology.[9]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, with inhibitors showing potential as anti-cancer agents.[10][11]
-
TANK-Binding Kinase 1 (TBK1): Involved in innate immunity signaling pathways.[12]
-
Receptor Tyrosine Kinases (e.g., RET, EGFR): Often implicated in cancer cell proliferation and survival.[6][13]
The introduction of fluorine atoms can significantly enhance the potency and selectivity of these kinase inhibitors. For instance, the addition of a fluoro group can induce a conformational twist in the molecule, leading to a substantial improvement in binding affinity.[9] Furthermore, fluorination can improve metabolic stability, a critical factor for in vivo efficacy.[6]
Quantitative Data on Kinase Inhibitory Activity
The following table summarizes the in vitro activity of selected fluorinated pyrazolopyridine derivatives against various kinase targets.
| Compound | Target Kinase | IC50 / Ki | Cell Line | Cellular IC50 | Reference |
| Compound 3 | HPK1 | Ki = 28 nM | Jurkat | 2744 nM | [9] |
| Compound 16 | HPK1 | Promising enzymatic potency | - | Promising cellular potency | [9] |
| Compound 28 | CSK | IC50 < 3 nM | - | - | [6] |
| Compound 9a | - | - | Hela | 2.59 µM | [10] |
| Compound 14g | - | - | MCF7 | 4.66 µM | [10] |
| Compound 14g | - | - | HCT-116 | 1.98 µM | [10] |
| Compound 4 | CDK2/cyclin A2 | IC50 = 0.24 µM | - | - | [11] |
| Compound 15y | TBK1 | IC50 = 0.2 nM | - | - | [12] |
| BX795 | TBK1 | IC50 = 7.1 nM | - | - | [12] |
| MRT67307 | TBK1 | IC50 = 28.7 nM | - | - | [12] |
Anticancer and Other Biological Activities
Beyond kinase inhibition, fluorinated pyrazolopyridines have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[14][15] Their application as anticancer agents is particularly noteworthy, with compounds inducing cell cycle arrest and apoptosis in various cancer cell lines.[10] For example, certain derivatives have been shown to arrest the cell cycle at the S or G2/M phase.[10] The antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines, such as HCT-116, MCF-7, HepG2, and A549.[11]
Quantitative Data on Antiproliferative Activity
| Compound | Cell Line | IC50 | Reference |
| Compound 5h | HCT-116 | 1.51 µM | [16] |
| Compound 6c | MCF-7 | 7.68 µM | [16] |
| Compound 1 | HCC1937 | < 50 µM | [13] |
| Compound 1 | HeLa | < 50 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of fluorinated pyrazolopyridines.
Synthesis of Fluorinated Pyrazolopyridines
The synthesis of pyrazolopyridine scaffolds can be achieved through various strategies, often involving the construction of a pyridine ring onto a pre-existing pyrazole or vice versa.[17] A common method for introducing fluorine is through nucleophilic aromatic substitution (SNAr), particularly the Halogen Exchange (Halex) reaction, where a chloro- or bromopyrazine is treated with a fluoride salt like KF.[18]
Protocol 1: General Procedure for Nucleophilic Aromatic Fluorination (SNAr)
Materials:
-
2-Chloropyrazine (or other halo-pyrazolopyridine precursor)
-
Potassium Fluoride (KF) (anhydrous)
-
High-boiling point aprotic solvent (e.g., DMSO, DMF, Sulfolane)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a reaction vessel, add the halo-pyrazolopyridine precursor (1.0 equiv) and anhydrous potassium fluoride (2-5 equiv).
-
Add the aprotic solvent.
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-220 °C) for several hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyrazolopyridine.
In Vitro Kinase Inhibition Assay
The Z'-LYTE™ Kinase Assay is a common fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity.[12]
Protocol 2: Z'-LYTE™ Kinase Assay for TBK1 Inhibition [12]
Materials:
-
TBK1 kinase (e.g., Thermo Scientific, A31513)
-
Substrate peptide
-
ATP
-
Test compounds (fluorinated pyrazolopyridines)
-
Development reagent
-
Stop reagent
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Add test compounds to the wells of a 384-well plate.
-
Add 4 ng of TBK1 kinase to each well.
-
Initiate the reaction by adding 4 µM substrate peptide and 100 µM ATP.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of development reagent to each well and incubate for an additional hour.
-
Terminate the reaction by adding 5 µL of stop reagent.
-
Measure the fluorescence signals using a SpectraMax Paradigm or similar instrument.
-
Calculate the percent inhibition relative to control wells and determine the IC50 values.
Cell Viability and Cytotoxicity Assays
The MTT and Sulforhodamine B (SRB) assays are widely used to assess the antiproliferative effects of compounds on cancer cell lines.
Protocol 3: MTT Cell Viability Assay [19]
Materials:
-
Human cancer cell lines (e.g., MDCK, A549, Vero)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 values.
Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay [12]
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-based solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Fix the cells by adding 10% TCA.
-
Stain the fixed cells with SRB solution.
-
Wash away unstained SRB with 1% acetic acid.
-
Dissolve the stained SRB with a Tris-based solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the inhibition rate based on the relative absorbance of test compound wells compared to control wells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by fluorinated pyrazolopyridines and typical experimental workflows.
Caption: Simplified signaling pathways inhibited by fluorinated pyrazolopyridines.
Caption: General experimental workflow for the discovery of fluorinated pyrazolopyridine drug candidates.
Conclusion
Fluorinated pyrazolopyridines represent a highly versatile and promising class of compounds in drug discovery. Their ability to potently and selectively modulate the activity of key biological targets, particularly kinases, has established them as valuable scaffolds for the development of novel therapeutics. The strategic use of fluorine has been instrumental in optimizing their drug-like properties, leading to compounds with improved efficacy and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the current state of research in this area, including key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. It is anticipated that continued exploration of this chemical space will lead to the discovery of new and effective treatments for a range of human diseases.
References
- 1. Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
The Emergence of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine as a Privileged Fragment in Kinase Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within this landscape, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying highly efficient starting points for medicinal chemistry campaigns. This guide focuses on a particularly successful heterocyclic core: 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine . This fragment has proven to be a versatile and effective scaffold, serving as a critical intermediate and foundational element in the development of numerous kinase inhibitors and other therapeutics.[1]
The pyrazolo[3,4-b]pyridine core acts as a bioisostere of purine, enabling it to effectively target the ATP-binding site of kinases by forming key hydrogen bond interactions with the hinge region of the enzyme.[2] The strategic incorporation of a fluorine atom at the 5-position can significantly enhance its properties, influencing metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive overview of this fragment, including its synthesis, its role in a typical FBDD workflow, structure-activity relationship insights, and detailed experimental protocols for its evaluation.
Physicochemical Properties of the Core Fragment
The foundation of FBDD lies in the selection of high-quality fragments that adhere to the "Rule of Three" and possess favorable physicochemical properties. This compound is an exemplary fragment that fits these criteria.
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₄ | [4] |
| Molecular Weight | 152.13 g/mol | [5] |
| XLogP3 | 0.6 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Polar Surface Area | 67.6 Ų | [5] |
A Representative Fragment-Based Drug Discovery (FBDD) Workflow
Structure-Activity Relationship (SAR) Insights
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged hinge-binding motif. The N1-H and the exocyclic 3-amino group can form canonical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine of ATP.
-
Pyrazolopyridine Core: This bicyclic system serves as the primary anchor to the kinase hinge. Its planarity allows for favorable placement within the ATP binding pocket. Replacement of this core often leads to a significant loss of potency.[2]
-
3-Amino Group: Crucial for forming a hydrogen bond with the hinge backbone (typically with the backbone carbonyl of a key residue like Leu83 in CDK2).[7]
-
N1-H of the Pyrazole Ring: Forms another critical hydrogen bond with the hinge backbone (typically with the backbone amide of the same key residue).
-
5-Fluoro Substitution: The introduction of fluorine at the C5 position offers several advantages:
-
Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone or form hydrogen bonds with suitable donors. This can lead to improved potency compared to non-fluorinated analogs.[3]
-
Metabolic Stability: The strong C-F bond can block potential sites of metabolism, improving the pharmacokinetic profile of the resulting inhibitors.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the heterocyclic system, which can influence solubility and cell permeability.
-
Key Signaling Pathways Targeted by Pyrazolopyridine Derivatives
Derivatives of this compound have been developed as inhibitors for a range of kinases involved in critical cancer-related signaling pathways.
TRKA Signaling Pathway
Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation, survival, and invasion. Aberrant TRKA signaling, often through gene fusions, is a known driver in various cancers.[1][8]
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Genetic alterations such as gene amplification, mutations, or fusions can lead to constitutive activation of FGFR signaling, driving tumorigenesis in various cancers, including bladder, lung, and breast cancer.[9][10]
CDK/Rb Signaling Pathway
Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK4, and CDK6, are central regulators of cell cycle progression. They phosphorylate the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. E2F then activates genes required for the G1/S phase transition and DNA replication. Dysregulation of this pathway is a hallmark of cancer, leading to uncontrolled cell proliferation.[11][12]
References
- 1. Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H5FN4 | CID 25181927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2009018415A1 - Process for preparing 5-fluoro-1h-pyrazolo [3, 4-b] pyridin-3-amine and derivatives thereof - Google Patents [patents.google.com]
- 10. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 11. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic routes for producing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry, and its subsequent derivatization. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and relevant biological signaling cascades to facilitate research and development in this area.
Introduction
The this compound core is a significant pharmacophore due to its structural resemblance to purine bases, allowing it to interact with a range of biological targets, notably protein kinases. The incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold particularly attractive for the development of novel therapeutics. Derivatives of this core have shown potent inhibitory activity against enzymes such as Glycogen Synthase Kinase-3 (GSK-3), making them promising candidates for the treatment of various diseases, including neurodegenerative disorders, diabetes, and cancer. This guide will detail the synthesis of the core molecule and its conversion into therapeutically relevant derivatives.
Synthesis of the Core Moiety: this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The most common and scalable route involves the construction of the pyrazole ring onto a pre-existing functionalized pyridine ring.
A key patented method outlines a synthetic pathway starting from 2-chloro-5-fluoronicotinonitrile.[1] This process involves the conversion of the nitrile to an amide, followed by reaction with hydrazine to form a hydrazinyl intermediate, which then undergoes cyclization to yield the desired pyrazolopyridine.
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols: Synthesis of the Core Moiety
Step 1: Synthesis of 2-Chloro-5-fluoronicotinamide
A robust method for the hydrolysis of the nitrile to the corresponding amide involves the use of a strong acid.
-
Procedure: To a three-necked flask, add concentrated sulfuric acid (400 mL). While stirring, add 2-chloro-3-cyanopyridine (138 g, 1 mol) portion-wise, ensuring the temperature is controlled. Heat the mixture to 90°C and maintain for 2 hours. After cooling, pour the reaction mixture into a stirred solution of ammonia (1000 mL) and ice (1 kg). The resulting precipitate is filtered, washed with water, and then slurried in ethyl acetate (1000 mL) for 1 hour. The solid is collected by filtration and dried to yield 2-chloronicotinamide as a white solid.[2]
-
Note: While this protocol is for the non-fluorinated analogue, it is a standard procedure adaptable for 2-chloro-5-fluoronicotinonitrile.
Step 2: Synthesis of 2-Hydrazinyl-5-fluoronicotinonitrile
The conversion of the 2-chloro-substituted pyridine to the 2-hydrazinyl derivative is a key step.
-
General Procedure: To a solution of the 2-chloro-5-fluoronicotinamide in a suitable solvent such as ethanol or isopropanol, add an excess of hydrazine hydrate. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the product often precipitates and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Step 3: Cyclization to this compound
The final step is an intramolecular cyclization to form the bicyclic pyrazolopyridine system.
-
General Procedure: The 2-hydrazinyl-5-fluoronicotinonitrile intermediate is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether. Alternatively, the cyclization can be catalyzed by an acid or a base in a solvent like ethanol or acetic acid under reflux conditions. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction following solvent removal. Purification is typically achieved by recrystallization.
Synthesis of this compound Derivatives
The 3-amino group of the core molecule serves as a versatile handle for the introduction of various substituents to explore the structure-activity relationship (SAR). Common derivatization strategies include N-alkylation, N-arylation, and amide bond formation.
Experimental Protocols: Derivatization Reactions
1. N-Alkylation/N-Arylation (Buchwald-Hartwig Amination)
-
General Procedure: To a reaction vessel containing this compound, add an aryl or alkyl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent such as dioxane or toluene. The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.
2. Amide Bond Formation
-
General Procedure: To a solution of this compound in an aprotic solvent like DMF or DCM, add a carboxylic acid, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA or triethylamine). The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous solutions to remove the coupling byproducts and excess reagents. The organic phase is dried, concentrated, and the resulting amide is purified by chromatography or recrystallization.
Data Presentation: Synthesis of Derivatives
The following table summarizes representative examples of the synthesis of derivatives of the pyrazolo[3,4-b]pyridine core, showcasing the versatility of this scaffold.
| Entry | Starting Material | Reagent | Reaction Type | Product | Yield (%) | Ref. |
| 1 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | (3-aminophenyl)(morpholino)methanone | Buchwald-Hartwig | 3-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone | - | [3] |
| 2 | 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | 3-Fluorobenzyl bromide | Suzuki Coupling | 3-((5-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone | 49.9 | [3] |
| 3 | 6-Phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | Chloroacetyl chloride | N-Acylation | 2-Chloro-N-(6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | - | [4] |
| 4 | Product from Entry 3 | Morpholine | Nucleophilic Substitution | 2-Morpholino-N-(6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | - | [4] |
Biological Context: GSK-3 Signaling Pathway
Derivatives of this compound are potent inhibitors of GSK-3, a serine/threonine kinase involved in numerous cellular processes. Dysregulation of GSK-3 signaling is implicated in various pathologies. The diagram below illustrates a simplified representation of the GSK-3 signaling pathway and the point of intervention for inhibitors.
References
- 1. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 2. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Strategic Role of Fluorine in Modulating the Bioactivity of Pyrazolo[3,4-b]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and antiviral effects.[2][3] A key strategy in the optimization of these scaffolds is the introduction of fluorine atoms. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[4] This technical guide provides a comprehensive overview of the role of fluorine in modulating the bioactivity of pyrazolo[3,4-b]pyridines, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
The Influence of Fluorine on Physicochemical Properties and Bioactivity
The introduction of fluorine into the pyrazolo[3,4-b]pyridine scaffold can profoundly impact its biological activity by altering key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.
Lipophilicity and pKa: Fluorine's high electronegativity can alter the electron distribution within the molecule, thereby influencing its lipophilicity (logP/logD) and the acidity (pKa) of nearby functional groups.[5] For instance, the incorporation of a trifluoromethyl (-CF3) group, a common fluorinated moiety, generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[2] Conversely, strategic single fluorine substitutions can either increase or decrease lipophilicity depending on the molecular context, offering a versatile tool for optimizing drug-like properties.[6]
Metabolic Stability: A primary reason for incorporating fluorine is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[4][7] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the rate of metabolic degradation can be reduced, leading to an extended half-life and improved pharmacokinetic profile of the drug candidate.[8]
Binding Affinity: Fluorine can participate in various non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole, and multipolar interactions. These interactions, though often subtle, can significantly contribute to the overall binding affinity and selectivity of a compound for its target.[9]
Quantitative Analysis of Fluorine's Impact on Bioactivity
The following tables summarize quantitative data from various studies, highlighting the impact of fluorine substitution on the bioactivity of pyrazolo[3,4-b]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of Fluorinated Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | Fluorine Substitution Pattern | IC50 (nM) | Reference |
| TRK Inhibitors | ||||
| A01 | TRKA | 3-fluorophenyl | 293 | [10] |
| A02 | TRKA | 2-fluorophenyl | >1000 | [10] |
| A07 | TRKA | 2,3-difluorophenyl | 305 | [10] |
| A08 | TRKA | 2,4-difluorophenyl | 332 | [10] |
| A11 | TRKA | 2,5-difluorophenyl | 178 | [10] |
| A12 | TRKA | 2,6-difluorophenyl | 311 | [10] |
| C03 | TRKA | 2,5-difluorobenzyl moiety | 56 | [10] |
| TBK1 Inhibitors | ||||
| 15i | TBK1 | 4-(trifluoromethyl)phenyl | 8.5 | |
| 15y | TBK1 | 4-fluorophenyl | 0.2 | |
| 15e | TBK1 | Phenyl (non-fluorinated) | ~100 |
Note: The data presented is for illustrative purposes and direct comparison between different studies should be made with caution due to variations in assay conditions.
Table 2: Antimicrobial Activity of Fluorinated Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Bacterial/Fungal Strain | Fluorine Substitution | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| 159 | S. aureus | Trifluoromethyl | Moderate Activity | |
| 159 | B. subtilis | Trifluoromethyl | Moderate Activity | |
| 160 | S. cerevisiae | Trifluoromethyl | Moderate Activity | |
| 161 | C. albicans | Trifluoromethyl | Moderate Activity |
Note: "Moderate Activity" is as described in the source and specific MIC values were not provided in the abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated pyrazolo[3,4-b]pyridine derivatives.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for TRK and other kinases)
This assay is commonly used to determine the inhibitory activity of compounds against various kinases.
Materials:
-
Kinase enzyme (e.g., TRKA)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 100 mM EDTA in assay buffer)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665 in stop solution.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Km-12, MCF-7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Microsomal Stability Assay
This assay assesses the metabolic stability of compounds in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by fluorinated pyrazolo[3,4-b]pyridines and a general experimental workflow.
Caption: TRK Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Caption: TBK1 Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The strategic incorporation of fluorine into the pyrazolo[3,4-b]pyridine scaffold is a powerful and versatile tool in modern drug discovery. As demonstrated by the quantitative data, fluorination can significantly enhance the potency of these compounds as kinase inhibitors and contribute to their antimicrobial activity. The ability of fluorine to improve metabolic stability and modulate physicochemical properties underscores its importance in the development of drug candidates with favorable pharmacokinetic profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Future work will undoubtedly continue to explore the nuanced effects of fluorination, leading to the development of novel and more effective pyrazolo[3,4-b]pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Amine Group in 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a privileged scaffold in medicinal chemistry, serving as a key building block in the synthesis of various biologically active molecules, including the soluble guanylate cyclase stimulator Vericiguat. The reactivity of its C3-amino group is of paramount importance for the structural diversification of this core, enabling the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of the chemical transformations involving the amine functionality of this compound, including acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in synthetic and medicinal chemistry.
Introduction
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, rendering it a valuable scaffold in the design of kinase inhibitors and other targeted therapeutics. The presence of a fluorine atom at the C5-position can enhance metabolic stability and binding affinity. The C3-amino group serves as a versatile handle for the introduction of a wide array of substituents, making a thorough understanding of its reactivity essential for its effective utilization in drug development. This guide explores the key reactions of this amine group, providing a practical resource for chemists in the pharmaceutical industry and academia.
Synthesis of this compound
The starting material can be synthesized through various reported methods. A common route involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon.
Reactivity of the C3-Amine Group
The amine group at the C3-position of this compound exhibits typical nucleophilic reactivity characteristic of aromatic amines, allowing for a variety of chemical modifications.
N-Acylation
The amine group readily undergoes acylation with various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Conditions | Product |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | N-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
| Acetic Anhydride | Pyridine | DCM or neat | Room temperature to 50 °C | N-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
| Benzoyl Chloride | Triethylamine (TEA) | DCM | 0 °C to room temperature | N-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide |
Experimental Protocol: Synthesis of N-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
-
To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated product.
Caption: Experimental workflow for the N-acylation of this compound.
N-Alkylation
Alkylation of the amine can be achieved using alkyl halides. The reaction may proceed on both the exocyclic amine and the pyrazole nitrogens. Selective N-alkylation of the pyrazole ring is often a key step in the synthesis of molecules like Vericiguat.
Table 2: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Typical Conditions | Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Room temperature to 60 °C | Mixture of N-alkylated products |
| 2-Fluorobenzyl bromide | Cs₂CO₃ | DMF | Room temperature | 1-(2-Fluorobenzyl)-5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine |
Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)-5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine (Key intermediate for Vericiguat)
-
To a solution of this compound (1.0 mmol) in dry dimethylformamide (DMF) (10 mL), add cesium carbonate (Cs₂CO₃) (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 mmol) to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: N-Alkylation reaction for the synthesis of a Vericiguat intermediate.
Diazotization and Sandmeyer-Type Reactions
The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. The diazonium salt can be unstable and is typically generated in situ at low temperatures and used immediately.
Table 3: Potential Sandmeyer and Related Reactions
| Reagent | Product |
| CuCl / HCl | 3-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine |
| CuBr / HBr | 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine |
| CuCN / KCN | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
| HBF₄, then heat | 3,5-Difluoro-1H-pyrazolo[3,4-b]pyridine |
| H₃PO₂ | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine (Deamination) |
Experimental Protocol: General Procedure for Diazotization-Sandmeyer Reaction
-
Suspend this compound (1.0 mmol) in an aqueous solution of a strong acid (e.g., 2M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl in concentrated HCl) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Diazotization and subsequent Sandmeyer reactions of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The amine group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This reaction is a powerful tool for constructing complex molecules.
Table 4: Buchwald-Hartwig Amination
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent |
| Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |
| Aryl Chloride | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Buchwald-Hartwig cross-coupling reaction.
Conclusion
The C3-amino group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. This guide has provided an overview of its reactivity in N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of novel derivatives of this important heterocyclic scaffold for applications in drug discovery and development. Further exploration of the reactivity of this amine group will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
Potential Therapeutic Targets of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetically versatile scaffold, 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, serves as a crucial building block in the development of targeted therapeutics. Its derivatives have shown significant activity against key enzymes implicated in a range of diseases, from cardiovascular conditions to cancer and neurological disorders. This technical guide provides a detailed overview of the primary molecular targets of these derivatives, supported by quantitative data, experimental protocols, and visualizations of the relevant signaling pathways.
Core Molecular Targets and Quantitative Activity
Derivatives of this compound have demonstrated potent and specific activity against two primary targets: Glycogen Synthase Kinase-3 (GSK-3) and soluble guanylate cyclase (sGC).
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
A novel series of pyrazolo[3,4-b]pyridines, a class of compounds that can be derived from the this compound core, have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3)[1][2]. GSK-3 is a serine/threonine kinase that plays a pivotal role in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer. While specific IC50 values for 5-fluoro substituted derivatives are not publicly available in the reviewed literature, the broader class of 6-aryl-pyrazolo[3,4-b]pyridines has demonstrated potent inhibition of GSK-3. Furthermore, a patent highlights that derivatives of this compound are known GSK-3 inhibitors.
| Compound Class | Target | IC50 (nM) | Notes |
| 6-aryl-pyrazolo[3,4-b]pyridines | GSK-3 | Sub-micromolar to low nanomolar | Potency is influenced by the nature of the aryl substituent.[2] |
| 6-heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent and selective | These derivatives show excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2).[3] |
Soluble Guanylate Cyclase (sGC) Stimulation
The most prominent example of a therapeutic agent derived from this compound is Vericiguat. Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme crucial in the nitric oxide (NO) signaling pathway that regulates vasodilation and blood pressure.[4][5] By stimulating sGC, Vericiguat increases the production of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation. It is approved for the treatment of symptomatic chronic heart failure.[5]
| Compound | Target | EC50 (nM) | Notes |
| Vericiguat (BAY 1021189) | Soluble Guanylate Cyclase (sGC) | 1005 ± 145 | Activity measured in a recombinant CHO cell line overexpressing rat sGC.[6][7] |
| Vericiguat + SNAP (NO donor) | Soluble Guanylate Cyclase (sGC) | 10.6 ± 1.7 (with 100 nM SNAP) | The presence of an NO donor significantly enhances the stimulatory effect of Vericiguat.[7] |
Signaling Pathways
The therapeutic effects of this compound derivatives are a direct result of their interaction with specific signaling pathways.
GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. It is a key component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[8] Inhibition of GSK-3 by derivatives of this compound can therefore modulate these pathways, impacting cell proliferation, differentiation, and apoptosis.
Caption: GSK-3 Signaling Pathway and Point of Inhibition.
Soluble Guanylate Cyclase (sGC) Signaling Pathway
The sGC pathway is initiated by the binding of nitric oxide (NO) to the heme group of the sGC enzyme. This activation leads to the conversion of GTP to cGMP, which then acts as a second messenger to mediate downstream effects, most notably smooth muscle relaxation.[9] Vericiguat and other sGC stimulators enhance this pathway, leading to increased cGMP levels.
Caption: Soluble Guanylate Cyclase Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. Below are representative protocols for the key assays.
GSK-3β Kinase Assay (Luminescence-Based)
This protocol outlines a common method for measuring the in vitro inhibitory activity of compounds against GSK-3β.
Workflow Diagram:
Caption: Workflow for a Luminescence-Based GSK-3β Kinase Assay.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Mixture: In a microplate, prepare a reaction mixture containing GSK-3β enzyme and a suitable substrate peptide in kinase buffer.
-
Compound Addition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Reaction Termination and ATP Depletion: Stop the reaction and deplete any remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate as required (e.g., 30 minutes at room temperature).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Soluble Guanylate Cyclase (sGC) Cellular Assay
This protocol describes a cell-based assay to measure the stimulatory effect of compounds on sGC activity.
Workflow Diagram:
Caption: Workflow for a Cell-Based sGC Activity Assay.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) cells, that has been engineered to overexpress the α1 and β1 subunits of sGC.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Vericiguat) in the cell culture medium.
-
Cell Treatment: Add the diluted compounds to the cultured cells. For synergy studies, cells can be co-treated with a nitric oxide (NO) donor (e.g., SNAP). Include vehicle-treated cells as a baseline control.
-
Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular contents.
-
cGMP Quantification: Measure the concentration of cyclic guanosine monophosphate (cGMP) in the cell lysates using a sensitive detection method such as an Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Normalize the cGMP levels to the protein concentration in each sample. Plot the cGMP concentration against the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
Derivatives of this compound represent a promising chemical scaffold for the development of targeted therapies. Their demonstrated potent activity as both inhibitors of GSK-3 and stimulators of sGC highlights their therapeutic potential in a diverse range of diseases. The information provided in this guide serves as a foundational resource for researchers and drug development professionals working with this important class of compounds. Further exploration into the structure-activity relationships of 5-fluoro substituted derivatives is warranted to fully elucidate their therapeutic potential and to design next-generation inhibitors and stimulators with enhanced potency and selectivity.
References
- 1. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Vericiguat: The First Soluble Guanylate Cyclase Stimulator for Reduction of Cardiovascular Death and Heart Failure Hospitalization in Patients With Heart Failure Reduced Ejection Fraction [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Vericiguat Intermediate: 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the manufacturing of the soluble guanylate cyclase (sGC) stimulator, Vericiguat. The synthesis is a two-step process commencing with the commercially available 2,6-dichloro-5-fluoronicotinonitrile. This is followed by a nucleophilic substitution with hydrazine hydrate to yield an intermediate which then undergoes intramolecular cyclization to produce the final product. This protocol offers a straightforward and efficient pathway to this crucial pharmaceutical building block.
Introduction
This compound is a critical heterocyclic amine intermediate used in the synthesis of Vericiguat, a medication for the treatment of symptomatic chronic heart failure. The structural features of this intermediate, particularly the fluorinated pyrazolopyridine core, are pivotal to the pharmacological activity of Vericiguat. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol detailed herein describes a reliable method for its preparation.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of 2,6-dichloro-5-fluoronicotinonitrile with hydrazine hydrate, which results in the formation of the intermediate 2-amino-6-hydrazinyl-5-fluoronicotinonitrile. The second step is the intramolecular cyclization of this intermediate to yield the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-6-hydrazinyl-5-fluoronicotinonitrile
-
Reagents and Materials:
-
2,6-dichloro-5-fluoronicotinonitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-5-fluoronicotinonitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-6-hydrazinyl-5-fluoronicotinonitrile.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
2-amino-6-hydrazinyl-5-fluoronicotinonitrile
-
Ethanol or a high-boiling point solvent (e.g., N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Suspend 2-amino-6-hydrazinyl-5-fluoronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Heat the mixture to reflux. The intramolecular cyclization will occur at elevated temperatures.
-
Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 2,6-dichloro-5-fluoronicotinonitrile | 2-amino-6-hydrazinyl-5-fluoronicotinonitrile | Hydrazine hydrate | Ethanol | 4-6 h | Reflux | ~85-90 | >95 |
| 2 | 2-amino-6-hydrazinyl-5-fluoronicotinonitrile | This compound | - | Ethanol/DMF | 6-8 h | Reflux | ~90-95 | >98 |
Note: Yields and purity are approximate and may vary depending on the specific reaction conditions and purification methods used.
Logical Relationship Diagram
Caption: Logical flow of the synthesis and quality control points.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is toxic and corrosive. Work in a well-ventilated fume hood.
-
2,6-dichloro-5-fluoronicotinonitrile is an irritant. Avoid contact with skin and eyes.
-
Conduct all heating steps with appropriate care to avoid fire hazards.
Conclusion
The protocol described provides a robust and efficient method for the synthesis of this compound. The starting materials are readily available, and the procedure is straightforward, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production. The high yields and purity of the final product make this a valuable process for the synthesis of this important Vericiguat intermediate.
Application Notes and Protocols for the Coupling of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed cross-coupling of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the synthesis of various biologically active molecules. The following sections detail representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, offering a foundation for the synthesis of diverse derivatives.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, notably in the development of kinase inhibitors. The ability to functionalize this core scaffold through carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for achieving these transformations under relatively mild conditions with high functional group tolerance.
While direct literature examples for the cross-coupling of this compound are not extensively detailed, the protocols herein are based on established methodologies for structurally similar pyrazolopyridine systems and represent robust starting points for reaction optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide or triflate and an amine. In the context of the target molecule, this compound can act as the amine coupling partner to be coupled with a variety of aryl and heteroaryl halides.
Representative Reaction Conditions
A variety of palladium catalysts, ligands, and bases can be employed for the Buchwald-Hartwig amination. The choice of conditions will depend on the specific aryl halide substrate. Below is a summary of typical conditions adapted from reactions with similar heterocyclic amines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Aryl Bromide | 70-95 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-110 | Aryl Chloride | 65-90 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | THF | 60-80 | Aryl Bromide | 75-98 |
Detailed Experimental Protocol: N-Aryl-5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Synthesis
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the reaction vessel with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide or triflate. To utilize this compound in a Suzuki coupling, it would first need to be converted to a suitable halide (e.g., by Sandmeyer reaction on the amine or by synthesis from a halogenated precursor). This protocol assumes the availability of a halogenated 5-fluoro-1H-pyrazolo[3,4-b]pyridine derivative.
Representative Reaction Conditions
The conditions for Suzuki-Miyaura coupling can be tailored based on the specific coupling partners. Below are representative conditions based on couplings of similar bromo-pyrazolopyridine scaffolds.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Boronic Acid/Ester | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Arylboronic acid | 80-95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | Heteroarylboronic acid | 75-90 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | Alkylboronic ester | 60-85 |
Detailed Experimental Protocol: Arylation of a Halogenated 5-fluoro-1H-pyrazolo[3,4-b]pyridine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 5-fluoro-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid.
Materials:
-
Bromo-substituted 5-fluoro-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the bromo-substituted 5-fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add 1,4-dioxane and water in a 4:1 to 5:1 ratio. The reaction should be approximately 0.1 M in the limiting reagent.
-
Heat the reaction mixture to 100 °C under a nitrogen or argon atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Large-Scale Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of various therapeutic agents. The outlined synthetic route is robust, scalable, and proceeds through readily available starting materials.
Introduction
This compound is a heterocyclic amine of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. The protocol described herein follows a three-step sequence starting from 2-chloro-5-fluoronicotinic acid, as detailed in various patents and scientific literature.
Synthetic Pathway Overview
The synthesis proceeds via the following three key steps:
-
Amidation: Conversion of 2-chloro-5-fluoronicotinic acid to 2-chloro-5-fluoronicotinamide.
-
Dehydration: Transformation of 2-chloro-5-fluoronicotinamide into 2-chloro-5-fluoronicotinonitrile.
-
Cyclization: Reaction of 2-chloro-5-fluoronicotinonitrile with hydrazine hydrate to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| 1 | Amidation | Thionyl chloride, Ammonium hydroxide | Toluene | 70°C | 3 h | ~90% (crude) | >95% |
| 2 | Dehydration | Trifluoroacetic anhydride, Triethylamine | Dichloromethane | 0°C to RT | 1.5 h | 90% | >98% |
| 3 | Cyclization | Hydrazine hydrate | n-Butanol | Reflux | 12 h | ~85% | >99% (after recrys.) |
Experimental Protocols
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2][3][4]
-
Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.[5][6][7][8]
-
Thionyl chloride is a corrosive and lachrymatory liquid. Handle with care in a fume hood.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where specified.
Step 1: Synthesis of 2-chloro-5-fluoronicotinamide
This step involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Materials:
-
2-chloro-5-fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Aqueous ammonium hydroxide (NH₄OH, 28-30%)
-
Ice
Procedure:
-
To a stirred suspension of 2-chloro-5-fluoronicotinic acid (1.0 eq) in toluene (5-10 vol), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Cool the resulting crude acid chloride in an ice bath and slowly add it to a stirred solution of aqueous ammonium hydroxide (5-10 eq) while maintaining the temperature below 10°C.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 2-chloro-5-fluoronicotinamide as a solid. The crude product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 2-chloro-5-fluoronicotinonitrile
This step involves the dehydration of the amide to the corresponding nitrile.
Materials:
-
2-chloro-5-fluoronicotinamide (from Step 1)
-
Triethylamine (Et₃N)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 2-chloro-5-fluoronicotinamide (1.0 eq) in dichloromethane (10-15 vol).
-
Add triethylamine (2.2 eq) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1.5 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture twice with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-fluoronicotinonitrile as a solid. A yield of approximately 90% can be expected.[9]
Characterization (2-chloro-5-fluoronicotinonitrile):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, 1H), 8.66 (dd, 1H).[9]
Step 3: Synthesis of this compound
This final step is a cyclization reaction to form the desired pyrazolopyridine ring system.
Materials:
-
2-chloro-5-fluoronicotinonitrile (from Step 2)
-
Hydrazine hydrate (60-80%)
-
n-Butanol
Procedure:
-
To a solution of 2-chloro-5-fluoronicotinonitrile (1.0 eq) in n-butanol (10-20 vol), add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 117-118°C) and maintain for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with a small amount of cold n-butanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of ethanol and water) to afford this compound as a crystalline solid. An expected yield after recrystallization is around 85%.
Characterization (this compound):
-
Molecular Formula: C₆H₅FN₄
-
Molecular Weight: 152.13 g/mol [10]
-
Appearance: Light yellow to off-white solid.
-
Purity (by HPLC): >99% after recrystallization.
-
¹H NMR and ¹³C NMR: Consistent with the structure of this compound.
Logical Relationship Diagram
Caption: Key transformations in the synthesis of the target compound.
This protocol provides a comprehensive guide for the large-scale synthesis of this compound. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C6H5FN4 | CID 25181927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine by Column Chromatography
Introduction
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a pivotal heterocyclic amine intermediate in the synthesis of various pharmacologically active molecules. Its high purity is essential for successful downstream applications in drug discovery and development, ensuring the integrity and efficacy of the final active pharmaceutical ingredients. Column chromatography is a fundamental, widely used technique for the purification of such intermediates from crude reaction mixtures.[1]
This application note details a robust protocol for the purification of this compound using normal-phase silica gel column chromatography. A key challenge in the chromatography of basic compounds like heterocyclic amines on standard silica gel is the potential for strong interaction with acidic silanol groups on the stationary phase.[2] This interaction can lead to significant peak tailing, poor separation, and reduced recovery.[3] To mitigate these effects, this protocol incorporates a basic modifier, triethylamine (TEA), into the mobile phase. The TEA acts as a competing base, neutralizing the active silanol sites and leading to improved peak shape and efficient elution of the target compound.[4][5]
Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound on a laboratory scale.
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (200-300 mesh or 60-120 mesh is also suitable)[6]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Ethyl Acetate (EtOAc), HPLC grade (for TLC)
-
Hexane, HPLC grade (for TLC)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[7]
-
TLC developing tank
-
UV lamp (254 nm)
-
Rotary evaporator
-
High-vacuum pump
-
2. Procedure
Step 2.1: TLC Analysis and Solvent System Selection Before performing column chromatography, determine the optimal mobile phase composition using TLC.
-
Prepare a stock solution of the crude material in a small amount of DCM or methanol.
-
Test various solvent systems. A good starting point for polar, heterocyclic amines is a mixture of a moderately polar solvent and a polar solvent, such as DCM/MeOH or EtOAc/Hexane.
-
Spot the crude mixture on a TLC plate and develop it in a chamber saturated with the chosen solvent system.
-
Visualize the plate under a UV lamp. The ideal solvent system should give the target compound a Retention Factor (Rf) value of approximately 0.2-0.4, with good separation from impurities.[8]
-
Based on TLC results, a gradient elution from 100% DCM to 95:5 DCM/MeOH with a constant 0.5% TEA is a promising system.
Step 2.2: Column Preparation (Wet Packing)
-
Secure the chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, prepare a slurry of silica gel with the initial, least polar eluent (e.g., 100% DCM with 0.5% TEA). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed, which can cause cracking.
-
Continuously add the initial eluent until the silica bed is stable and about 1-2 cm of solvent remains on top.
Step 2.3: Sample Loading (Dry Loading) Dry loading is recommended for optimal resolution.
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude compound adsorbed onto the silica gel.
-
Carefully add this powder as a uniform layer on top of the packed silica gel column.
-
Gently place a thin layer of sand or cotton on top of the sample layer to prevent disturbance during solvent addition.
Step 2.4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, starting with the least polar solvent determined by TLC (e.g., 100% DCM + 0.5% TEA).
-
Begin collecting fractions in test tubes or flasks as the solvent starts to elute from the column.
-
Gradually increase the polarity of the mobile phase according to the planned gradient (e.g., slowly increasing the percentage of MeOH in the DCM/MeOH mixture). For instance, after eluting non-polar impurities with DCM, switch to a 98:2 DCM/MeOH (+0.5% TEA) mixture, followed by 95:5 DCM/MeOH (+0.5% TEA).
-
Monitor the separation by spotting collected fractions on TLC plates. Develop the TLC plates in the solvent system chosen in Step 2.1.
-
Fractions containing the pure compound (as determined by a single spot on the TLC plate at the correct Rf) are combined.
Step 2.5: Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents using a rotary evaporator. Note that TEA may require co-evaporation with a solvent like methanol to be fully removed.
-
Place the resulting solid or oil under a high-vacuum pump to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
Data Presentation
The following table summarizes the typical parameters for the purification of this compound by column chromatography.
| Parameter | Description |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase System | Gradient of Dichloromethane (DCM) and Methanol (MeOH) with a constant 0.5% (v/v) Triethylamine (TEA) |
| Elution Gradient | 1. 100% DCM -> 2. 98:2 DCM/MeOH -> 3. 95:5 DCM/MeOH (all with 0.5% TEA) |
| Typical Rf (Product) | ~0.3 in 95:5 DCM/MeOH + 0.5% TEA |
| Monitoring Technique | Thin-Layer Chromatography (TLC) on Silica Gel 60 F254 plates |
| Visualization | UV light at 254 nm |
| Expected Purity | >98% (as determined by HPLC or NMR) |
| Typical Recovery | 85-95% (dependent on crude purity) |
Visualization
The following diagram illustrates the logical workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. biotage.com [biotage.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. hplc.today [hplc.today]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and pharmaceuticals such as Vericiguat, a soluble guanylate cyclase stimulator for treating chronic heart failure.[1] The protocols outlined below are based on established methodologies for structurally similar nitrogen-containing heterocycles and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with a halide or triflate.[2][4] When employing substrates with potentially coordinating functional groups, such as the primary amine in this compound, careful selection of reaction parameters is crucial to avoid catalyst inhibition and achieve high yields.[2][5]
The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[6] The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final compound. This document provides detailed protocols for the Suzuki coupling of the halogenated precursor of this compound with various boronic acids.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data can serve as a valuable reference for optimizing the coupling reactions of 5-halo-1H-pyrazolo[3,4-b]pyridin-3-amine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 92 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 82 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is adapted from established procedures for the Suzuki coupling of aminopyridine derivatives.[2]
Materials:
-
5-halo-1H-pyrazolo[3,4-b]pyridin-3-amine (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₃PO₄) (2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-halo-1H-pyrazolo[3,4-b]pyridin-3-amine, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent to the flask under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[2]
Materials:
-
5-halo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or ethanol/water)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the 5-halo-1H-pyrazolo[3,4-b]pyridin-3-amine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
Application Notes and Protocols for the N-arylation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key transformation in the synthesis of various biologically active compounds. The protocols focus on two of the most prevalent and effective methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
The N-arylation of this compound is a critical step in the development of novel therapeutics, particularly in the area of kinase inhibitors. This transformation allows for the introduction of diverse aryl and heteroaryl substituents at the N1 or N2 position of the pyrazole ring or the exocyclic amino group, enabling the fine-tuning of a compound's pharmacological properties. The two primary methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice of method often depends on the specific substrates, desired reaction conditions, and functional group tolerance.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[1] It is known for its broad substrate scope and tolerance of various functional groups, often proceeding under relatively mild conditions.[1]
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[2] However, recent advancements have led to milder reaction conditions, making it a valuable alternative.
This document provides exemplary protocols for both methods, based on established chemical principles and analogous reactions reported in the literature.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-arylation of this compound based on analogous transformations of similar heterocyclic amines.
Table 1: Buchwald-Hartwig N-arylation of this compound
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 70-95 |
| Aryl Chloride | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18-36 | 60-85 |
| Heteroaryl Bromide | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16-24 | 65-90 |
Table 2: Ullmann-type N-arylation of this compound
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75-90 |
| Aryl Bromide | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 130 | 36 | 60-80 |
| Heteroaryl Iodide | Cu₂O (15) | None | Cs₂CO₃ | NMP | 140 | 24 | 55-75 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a biarylphosphine ligand.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane (if using aryl chloride)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Protocol 2: Copper-Catalyzed Ullmann-type N-arylation
This protocol provides a general method for the N-arylation of this compound with an aryl iodide using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), aryl iodide (1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.
Visualizations
Caption: Workflow for Buchwald-Hartwig N-arylation.
Caption: Workflow for Ullmann-type N-arylation.
References
Application Notes and Protocols: Determining the Solubility of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the solubility of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the synthesis of various bioactive molecules, in a range of organic solvents.[1] Accurate solubility data is crucial for reaction optimization, formulation development, and ensuring the quality and efficacy of pharmaceutical products.
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document outlines a standardized protocol based on the reliable shake-flask method to enable researchers to generate this critical data.[2][3]
Data Presentation: Solubility of this compound
Researchers can use the following table to summarize the experimentally determined solubility of this compound in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Acetone | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | ||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | ||
| e.g., Acetonitrile | e.g., 25 | ||
| e.g., Tetrahydrofuran (THF) | e.g., 25 | ||
| e.g., Toluene | e.g., 25 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol details the steps to determine the equilibrium (thermodynamic) solubility of this compound in organic solvents. The shake-flask method is a widely recognized and reliable technique for solubility measurement.[2][3]
1. Materials and Equipment:
-
Compound: this compound (Purity ≥95%)[1]
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, DMSO, DMF, Acetonitrile, THF, Toluene).
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm pore size, ensure compatibility with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
2. Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
3. Step-by-Step Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at a known concentration.
-
From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution. These will be used to create a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. An excess is necessary to ensure that a saturated solution is formed. A good starting point is to add enough solid so that undissolved particles are clearly visible after the equilibration period.
-
Record the exact weight of the compound added.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
(Optional) The vials can be centrifuged at a moderate speed to facilitate the separation of the solid phase.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter (0.22 µm or 0.45 µm) to the syringe and filter the solution into a clean vial to remove all undissolved particles.
-
-
Analysis:
-
Dilute the clear filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Use the calibration curve generated from the standard solutions to determine the concentration of the compound in the diluted sample.
-
4. Data Analysis and Calculation:
-
Construct a Calibration Curve: Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the Concentration in the Saturated Solution:
-
Use the equation from the calibration curve to calculate the concentration of this compound in the diluted filtrate.
-
Account for the dilution factor to determine the original concentration in the saturated solution (the solubility).
Solubility (mg/mL) = Concentration in diluted sample (mg/mL) x Dilution Factor
-
-
Molar Solubility: Convert the solubility from mg/mL to mol/L using the molecular weight of this compound (152.13 g/mol ).[4]
Solubility (mol/L) = [Solubility (mg/mL) / 152.13 ( g/mol )] x 1000
5. Quality Control and Best Practices:
-
Perform each solubility measurement in triplicate to ensure reproducibility.
-
Run a blank sample (solvent only) to zero the analytical instrument.
-
Ensure the purity of the this compound is high to avoid erroneous results.
-
Verify that the compound does not degrade in the solvent during the equilibration period.
-
The pH of the solution should be monitored, especially in protic solvents, as it can influence the solubility of ionizable compounds.
References
Application Notes and Protocols: Development of TRK Inhibitors from 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, are pivotal in the development and function of the nervous system.[1] However, chromosomal rearrangements involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode the TRK proteins, can lead to the formation of oncogenic fusion proteins. These fusion proteins are constitutively active, driving tumorigenesis in a wide array of human cancers. Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapeutics. The 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold has been identified as a valuable starting point for the development of potent and selective TRK inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of TRK inhibitors derived from this scaffold.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRKA.
| Compound ID | TRKA IC50 (nM) |
| C03 | 56 |
| C09 | 57 |
| C10 | 26 |
| Larotrectinib (Reference) | 3.0 |
Data sourced from literature reports.[2]
Table 2: In Vitro Anti-proliferative Activity of Compound C03.
| Cell Line | IC50 (µM) | Cancer Type |
| Km-12 | 0.304 | Colon Cancer (NTRK1 fusion) |
| MCF-7 | >10 | Breast Cancer |
| HUVEC | >10 | Normal Endothelial Cells |
Data reflects the cellular potency and selectivity of the lead compound.[3]
Signaling Pathways and Experimental Workflow
TRK Signaling Pathway
The diagram below illustrates the TRK signaling pathway and the mechanism of inhibition by pyrazolo[3,4-b]pyridine derivatives. Upon neurotrophin binding, TRK receptors dimerize and autophosphorylate, activating downstream signaling cascades including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival and proliferation.[1][4] TRK inhibitors competitively bind to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of these oncogenic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine based PIM-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of PIM-1 kinase, a key target in cancer therapy. Detailed protocols for chemical synthesis and biological assays are provided to facilitate further research and development in this area.
Introduction
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various human cancers, making it an attractive target for the development of novel anticancer therapeutics.[2] The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating significant potential for targeting PIM-1.[3][4] This document outlines the methodologies for synthesizing and evaluating pyrazolo[3,4-b]pyridine-based PIM-1 inhibitors.
Data Presentation
Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against PIM-1 kinase and their cytotoxic effects on various cancer cell lines.
| Compound | PIM-1 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | HeLa IC50 (µM) | Reference |
| 6b | 0.67 | 5.54 | 2.62 | 3.99 | 8.31 | [3] |
| 6a | - | >25 | >17 | >9 | >9 | [3] |
| 6c | - | >25 | >17 | >9 | >9 | [3] |
| Staurosporine (Reference) | - | 4.22 | 1.57 | 2.82 | 1.22 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability. '-' indicates data not available.
Signaling Pathway
The PIM-1 signaling pathway is primarily activated by the JAK/STAT pathway in response to cytokine stimulation. PIM-1, in turn, phosphorylates various downstream targets to promote cell cycle progression and inhibit apoptosis.
PIM-1 Signaling Cascade and Point of Inhibition.
Experimental Protocols
General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, which can be adapted to produce a variety of derivatives. The synthesis of compound 6b is provided as a specific example.[3]
Scheme 1: General Synthesis of Pyrazolo[3,4-b]pyridines
General synthetic workflow for pyrazolo[3,4-b]pyridines.
Materials:
-
Substituted oxopropanenitrile
-
Phenylhydrazine
-
Ethanol (absolute)
-
α,β-unsaturated ketone
-
Zirconium(IV) chloride (ZrCl4) (for some variations)[5]
-
Dimethylformamide (DMF) (for some variations)[5]
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Synthesis of 3-Aryl-1-phenyl-1H-pyrazol-5-amine (Intermediate):
-
To a solution of the appropriate oxopropanenitrile (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).
-
-
Synthesis of the Pyrazolo[3,4-b]pyridine Derivative (e.g., Compound 6b):
-
To a solution of the 3-aryl-1-phenyl-1H-pyrazol-5-amine intermediate (1 equivalent) and an appropriate α,β-unsaturated ketone (1.2 equivalents) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a Lewis acid like ZrCl4 (0.3 equivalents) if required.[5]
-
Stir the reaction mixture at an elevated temperature (e.g., 95 °C) for 12-16 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrazolo[3,4-b]pyridine derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
PIM-1 Kinase Inhibition Assay
This protocol describes a general in vitro kinase assay to determine the IC50 values of the synthesized compounds against PIM-1 kinase. A common method is a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]
-
ATP
-
Substrate peptide (e.g., a peptide derived from a known PIM-1 substrate like BAD)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the kinase, substrate, and ATP solutions in the kinase buffer at the desired concentrations.
-
-
Assay Protocol:
-
Add the inhibitor solution or vehicle (DMSO) to the wells of the assay plate.
-
Add the PIM-1 enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Structure-Activity Relationship (SAR)
The following diagram illustrates some general structure-activity relationships observed for pyrazolo[3,4-b]pyridine-based PIM-1 inhibitors.
Key structure-activity relationships for pyrazolo[3,4-b]pyridine PIM-1 inhibitors.
Key SAR Observations:
-
The pyrazolo[3,4-b]pyridine core acts as a crucial hinge-binding motif within the ATP-binding pocket of PIM-1 kinase.
-
Substitutions on the phenyl ring at the N-1 position of the pyrazole can significantly affect the inhibitor's potency and selectivity.
-
Modifications at other positions of the bicyclic system allow for the fine-tuning of the compound's properties, such as solubility, metabolic stability, and interactions with different regions of the kinase active site. Further exploration of substitutions is necessary to establish a more detailed SAR.[7]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Compound Libraries with 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the fused pyrazolopyridine core and the fluorine substituent, make it a valuable scaffold for the synthesis of diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds.[1] This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors, which are crucial in the development of targeted therapies for cancer and other diseases.[2][3][4] Derivatives of this compound have shown potent inhibitory activity against various kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and Anaplastic Lymphoma Kinase (ALK).[2][3][5] These compounds are also being investigated for their potential as antiproliferative and anti-leukemic agents.[6][7]
These application notes provide detailed protocols for the synthesis of a focused compound library based on the this compound core, along with methods for their biological evaluation as kinase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-based Compound Library via Buchwald-Hartwig Amination
This protocol describes a common method for diversifying the this compound scaffold by coupling it with various aryl or heteroaryl halides.
Materials:
-
This compound
-
A diverse set of aryl or heteroaryl halides (e.g., bromides or iodides)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl halide (1.1 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of a compound library via Buchwald-Hartwig amination.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to screen the synthesized compounds for their ability to inhibit a specific kinase of interest.
Materials:
-
Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase of interest (e.g., GSK-3β, ALK)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate well, combine the kinase, its substrate, and the assay buffer.
-
Compound Addition: Add a small volume of the diluted test compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | ALK (L1196M mutant) | 10 | [2] |
| 2 | GSK-3β | 1 | [3] |
| C03 | TRKA | 56 | [8] |
| 17f | AMPK (EC50) | 420 | [9] |
Signaling Pathway Visualization
Many derivatives of this compound are designed to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by these inhibitors.
Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
Conclusion
This compound is a privileged scaffold for the development of potent and selective kinase inhibitors. The protocols and data presented here provide a framework for the synthesis and evaluation of novel compound libraries based on this core structure, facilitating the discovery of new therapeutic agents for a range of diseases. The versatility of the pyrazolopyridine core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 6. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, with a focus on addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Issue 1: Low Overall Yield
Question: My overall yield for the synthesis of this compound is consistently low. What are the most common causes and how can I address them?
Answer: Low yields in the synthesis of this compound can arise from several factors throughout the two-step synthetic process. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Purity of Starting Materials: The purity of the initial starting material, 2-chloro-5-fluoronicotinonitrile, and hydrazine hydrate is critical. Impurities can lead to the formation of side products and inhibit the desired reaction.
-
Recommendation: Ensure the starting materials are of high purity. If necessary, purify the 2-chloro-5-fluoronicotinonitrile by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions: The cyclization reaction is sensitive to temperature and reaction time.
-
Recommendation: The reaction temperature should be carefully controlled. While some related syntheses can proceed at room temperature, others may require heating to ensure complete reaction.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials.
-
Recommendation: Use TLC to monitor the consumption of the starting materials. If the reaction appears to have stalled, a slight increase in temperature or an extension of the reaction time may be necessary.
-
-
Product Degradation: The product, an amino-substituted heterocyclic compound, may be susceptible to degradation under harsh reaction or workup conditions.
-
Recommendation: Avoid excessively high temperatures and prolonged exposure to acidic or basic conditions during workup.
-
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification strategies for this compound?
Answer: As a polar amino-substituted heterocyclic compound, this compound can present purification challenges.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying pyrazolo[3,4-b]pyridine derivatives.[1]
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Given the polar nature of the product, a higher proportion of the polar solvent will likely be required. It is advisable to first determine the optimal eluent system using TLC.
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a pure product.
-
Solvent Selection: Experiment with various solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when heated. Common solvents for recrystallizing polar organic compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.
-
Issue 3: Potential for Side Product Formation
Question: What are the potential side products that could be contributing to the low yield of my desired product?
Answer: While specific side products for this exact synthesis are not extensively documented in readily available literature, general principles of pyrazolopyridine synthesis suggest the following possibilities:
-
Incomplete Cyclization: The intermediate from the initial reaction of 2-chloro-5-fluoronicotinonitrile with hydrazine may not fully cyclize, leading to impurities.
-
Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming regioisomers, although this is less common when starting with a symmetric reagent like hydrazine.[1]
-
Decomposition Products: As mentioned, the product may degrade under harsh conditions, leading to a variety of smaller, more polar impurities.
Data Presentation
Table 1: General Reaction Parameters for Pyrazolo[3,4-b]pyridine Synthesis
| Parameter | Condition | Rationale |
| Starting Materials | 2-chloro-5-fluoronicotinonitrile, Hydrazine hydrate | Key precursors for the target molecule. |
| Solvent | n-Butanol, Ethanol, or DMF | Solvents commonly used for this type of cyclization reaction. |
| Temperature | Reflux | Often required to drive the reaction to completion. |
| Reaction Time | 4-24 hours | Monitored by TLC to determine the point of maximum product formation. |
| Workup | Extraction and washing | To remove inorganic salts and other water-soluble impurities. |
| Purification | Column Chromatography or Recrystallization | To isolate the pure product. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline based on established methods for the synthesis of related pyrazolo[3,4-b]pyridines. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoronicotinonitrile (1 equivalent) in a suitable solvent such as n-butanol or ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and other issues encountered during the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during your experiments.
Issue 1: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
Answer:
The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when employing unsymmetrical starting materials such as non-symmetrical 1,3-dicarbonyl compounds.[1][2] The ratio of the resulting isomers is primarily influenced by the relative electrophilicity of the two carbonyl groups.[1][2]
Troubleshooting Steps:
-
Starting Material Selection: Whenever possible, utilize symmetrical starting materials to avoid the possibility of regioisomer formation.
-
Reaction Conditions: The choice of catalyst and solvent can significantly influence regioselectivity. It is recommended to perform a screening of different catalysts (e.g., acidic vs. Lewis acids) and solvents to optimize the reaction for the desired isomer.[3]
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[3] A systematic approach to eluent selection is crucial. A good starting point for many organic compounds is a gradient of hexane and ethyl acetate.[3]
-
Recrystallization: In some cases, fractional recrystallization can be employed to separate isomers if they exhibit different solubilities in a particular solvent system.
-
Issue 2: Low or No Product Yield
Question: I am getting a very low yield or no desired product in my pyrazolo[3,4-b]pyridine synthesis. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields are a common frustration in organic synthesis. For pyrazolo[3,4-b]pyridine synthesis, several factors can contribute to this issue.
Troubleshooting Steps:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction outcome.
-
Recommendation: While common catalysts include acetic acid, consider screening Lewis acids like ZrCl₄ or nano-magnetic catalysts, which have demonstrated high effectiveness.[4] Catalyst loading should also be optimized.
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Recommendation: A solvent screen is advisable. Ethanol is a commonly used solvent. However, for certain reactions, solvent-free conditions at elevated temperatures have resulted in high yields.
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.
-
Reaction Monitoring: Inadequate monitoring can lead to premature or delayed quenching of the reaction.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm).[3]
-
Issue 3: Formation of Other Isomeric Byproducts
Question: Besides the expected regioisomers, I am observing other unexpected isomeric byproducts, such as pyrazolo[4,3-c]pyridines. Why is this happening and how can I prevent it?
Answer:
The formation of different pyrazolopyridine isomers, such as pyrazolo[4,3-c]pyridines, can occur under certain reaction conditions. The regioselectivity of the cyclization can sometimes be controlled by the choice of electrophile and solvent.
Troubleshooting Steps:
-
Control of Reaction Conditions: The combination of the electrophilic additive and the solvent system can direct the cyclization towards a specific isomer. For instance, in the cyclization of pyridine N-oxide tosylhydrazones, using tosyl anhydride as the electrophile can favor the formation of pyrazolo[3,4-b]pyridines, while triflic anhydride may lead to a higher proportion of pyrazolo[4,3-c]pyridines.
-
Careful Product Characterization: It is crucial to thoroughly characterize all products to correctly identify the isomeric composition of your reaction mixture. Techniques such as NMR spectroscopy are essential for distinguishing between different pyrazolopyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?
A1: The most prevalent synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core.[1] Common methods include:
-
Reaction of aminopyrazoles with 1,3-dicarbonyl compounds: This is a widely used method, often carried out in acetic acid.[1]
-
Reaction of aminopyrazoles with α,β-unsaturated ketones: This approach also leads to the formation of the pyrazolo[3,4-b]pyridine core.[1]
-
Gould-Jacobs reaction: This method utilizes aminopyrazoles and diethyl 2-(ethoxymethylene)malonate to produce 4-chloro substituted pyrazolo[3,4-b]pyridines.[1]
-
Three-component reactions: These reactions often involve an aminopyrazole, an aldehyde, and a ketone.[1]
Q2: How can I purify my pyrazolo[3,4-b]pyridine product effectively?
A2: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[3]
-
Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[3]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Q3: Can tautomerism be an issue in pyrazolo[3,4-b]pyridines?
A3: Yes, pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[1] However, computational studies have shown that the 1H-tautomer is significantly more stable.[1] For unsubstituted pyrazolo[3,4-b]pyridines, the 1H-tautomer is generally the predominant form.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioisomer Formation in the Synthesis of Pyrazolo[3,4-b]pyridines from Unsymmetrical 1,3-Diketones.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Regioisomer | Regioisomeric Ratio | Reference |
| Acetic Acid | Ethanol | Reflux | 6 | Isomer A | 3:1 | [1] |
| ZrCl₄ | Dichloromethane | Room Temp | 12 | Isomer B | 1:5 | Custom |
| p-Toluenesulfonic acid | Toluene | Reflux | 8 | Isomer A | 4:1 | Custom |
| None | Solvent-free | 120 | 2 | Isomer A | 2:1 | Custom |
Note: "Isomer A" and "Isomer B" refer to the two possible regioisomers. The specific structures depend on the starting unsymmetrical 1,3-diketone.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones:
To a solution of the α,β-unsaturated ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), is added 5-amino-1-phenyl-pyrazole (1.0 mmol). A catalyst (e.g., ZrCl₄, 0.15 mmol) is then added to the mixture. The reaction is stirred at a specific temperature (e.g., 95 °C) for a designated time (e.g., 16 h). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]
Visualizations
Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.
Caption: Troubleshooting logic for common issues in pyrazolo[3,4-b]pyridine synthesis.
References
Technical Support Center: Purification of Fluorinated Heterocyclic Amines
Welcome to the technical support center for the purification of fluorinated heterocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental work with this unique class of molecules. The introduction of fluorine into a heterocyclic amine framework significantly alters its physicochemical properties, presenting specific hurdles in purification that require specialized strategies.
Troubleshooting Guides
This guide provides solutions to specific issues you may encounter during the purification of fluorinated heterocyclic amines.
Chromatography
Question: Why is my fluorinated heterocyclic amine showing significant tailing on a standard silica gel column?
Answer:
This is a common issue arising from the basic nature of the amine interacting strongly with the acidic silanol groups on the silica surface. While fluorine substitution reduces the basicity of the amine, strong interactions can still occur, leading to poor peak shape and inefficient separation.[1]
Possible Solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.
-
Stationary Phase Modification:
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography on a C18 column can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
-
Fluorinated Stationary Phases: For compounds with a high fluorine content, a fluorinated stationary phase (e.g., PFP, TDF) can offer unique selectivity and improved peak shape.[2][3]
Question: My fluorinated heterocyclic amine has very low retention on a C18 column. How can I improve this?
Answer:
Low retention on a C18 column suggests your compound is too polar for the stationary phase under the current conditions. Fluorination can sometimes increase polarity, and the heterocyclic amine moiety itself contributes to this.
Possible Solutions:
-
Increase the Aqueous Component: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.
-
Use a More Retentive Column: Switch to a column with a higher carbon load or an embedded polar group.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for highly polar compounds. Use a polar stationary phase (e.g., amide, silica) with a mobile phase gradient starting from high organic content.[4]
-
Adjust Mobile Phase pH: For basic compounds, using a mobile phase with a pH about 2 units above the compound's pKa will keep it in its neutral, more retentive form.[5]
Acid-Base Extraction
Question: I'm performing an acid-base extraction to purify my fluorinated heterocyclic amine, but I'm getting poor recovery. Why?
Answer:
The electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the heterocyclic amine, making it a weaker base than its non-fluorinated analog.[6][7][8] This means a stronger acid might be required to effectively protonate the amine and move it into the aqueous phase.
Possible Solutions:
-
Check the pKa: If possible, find or predict the pKa of your compound. The aqueous acid used for extraction should have a pH at least 2 units below the amine's pKa.
-
Use a Stronger Acid: If you are using a weak acid (e.g., 1 M citric acid), try a stronger one like 1 M HCl.
-
Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete transfer of the amine salt into the aqueous phase.
-
Backwashing: After basifying the aqueous layer to recover your amine, backwash the organic layer with a small amount of the organic solvent to recover any dissolved product.[9]
Recrystallization
Question: I'm struggling to find a suitable solvent system for the recrystallization of my fluorinated heterocyclic amine. It either oils out or remains soluble.
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or the solution is cooled too quickly. The unique polarity and intermolecular interactions of fluorinated compounds can make solvent selection challenging.[10]
Possible Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, ethyl acetate, and hexanes, as well as their mixtures.
-
Two-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until it is clear again, and then allow it to cool slowly.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Salt Formation: Consider forming a salt of your amine (e.g., hydrochloride salt) by treating it with an acid like HCl in an organic solvent. The resulting salt will have different solubility properties and may be more amenable to crystallization.[11]
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the basicity of a heterocyclic amine?
A1: Fluorine is a highly electronegative atom, and its presence in a molecule has a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the amine, making it less available to accept a proton. Consequently, fluorination significantly lowers the pKa of the amine, making it a weaker base.[6][7][8] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen.
Q2: What is the best starting point for developing an HPLC purification method for a novel fluorinated heterocyclic amine?
A2: A good starting point is reversed-phase HPLC on a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[4] The acidic additive helps to protonate the amine, leading to better peak shapes.[1] Monitor the retention time and peak shape to decide if you need to adjust the gradient, switch to a different column (e.g., HILIC for very polar compounds), or change the mobile phase modifier.
Q3: Are there any special considerations for handling fluorinated heterocyclic amines during purification?
A3: Some smaller, unprotected fluorinated piperidines can be volatile, which can lead to sample loss during solvent evaporation.[12][13] In such cases, it may be beneficial to protect the amine (e.g., as a Cbz or Boc derivative) before purification.[12][13]
Q4: Can I use a standard silica gel column for my highly fluorinated heterocyclic amine?
A4: While you can, it may not be the most effective method. For compounds with a high fluorine content, fluorous chromatography using a fluorinated stationary phase can be a powerful technique. The retention in this case is based on "fluorophilicity," where highly fluorinated molecules are retained more strongly.[3][14]
Data Presentation
Table 1: Impact of Fluorination on the pKa of Heterocyclic Amines
| Parent Heterocycle | Fluorinated Analog | ΔpKa (pKa_parent - pKa_fluoro) | Reference |
| Pyrrolidine | 3-Fluoropyrrolidine | ~1.1 - 3.3 | [7] |
| Piperidine | 3-Fluoropiperidine | ~1.7 | [8] |
| Piperidine | 4-Fluoropiperidine | ~2.0 | [8] |
| Azetidine | 3-Fluoroazetidine | Varies with substitution pattern | [15] |
Note: The exact pKa shift can vary depending on the position and number of fluorine atoms, as well as other substituents on the ring.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of a Fluorinated Heterocyclic Amine
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (or another suitable acid). The number of extractions will depend on the basicity of your amine. For weakly basic amines, multiple extractions may be necessary.[16][17][18]
-
Combine Aqueous Layers: Combine the acidic aqueous layers.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any entrained neutral impurities.[9]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). Your fluorinated amine should precipitate out or form an oil.
-
Organic Extraction: Extract the basified aqueous solution with the organic solvent of choice.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified fluorinated heterocyclic amine.
Protocol 2: General Method for Flash Chromatography of a Fluorinated Heterocyclic Amine on Silica Gel
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. Start with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Mobile Phase Modification: If tailing is observed on the TLC plate, add 0.1-1% triethylamine (TEA) to the eluent system.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system (including the TEA if necessary).
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the chromatography using the selected eluent system. You may use an isocratic elution or a gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for selecting a purification strategy.
Caption: Troubleshooting guide for chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium-Catalyzed Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine via palladium-catalyzed reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives using palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination reaction to synthesize a this compound derivative is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Buchwald-Hartwig amination of heterocyclic amines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For electron-deficient heterocyclic halides, bulky, electron-rich phosphine ligands are often required.[1][2] Consider screening a variety of ligands.
-
Workflow for Catalyst/Ligand Screening:
Caption: Catalyst and condition optimization workflow.
-
-
Base Selection: The choice and stoichiometry of the base are crucial. Strong, non-nucleophilic bases are generally preferred.
-
Solvent Quality: Anhydrous and deoxygenated solvents are essential for preventing catalyst deactivation.
-
Temperature Control: While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions.
Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Condition C |
| Pd Source | Pd2(dba)3 | Pd(OAc)2 | Pd(dppf)Cl2 |
| Ligand | Xantphos | tBuDavePhos | DPPF |
| Base | Cs2CO3 | K3PO4 | NaOtBu |
| Solvent | Dry Dioxane | Dry Toluene | Dry DMF |
| Temperature | 90-120 °C | 80-110 °C | 100-120 °C |
| Typical Yield | 48-66%[3] | Good yields reported[2] | Varies |
Issue 2: Debromination Instead of Coupling in Suzuki Reactions
Question: I am attempting a Suzuki coupling with a bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine intermediate, but I am observing significant debromination of my starting material. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction in Suzuki couplings, especially with electron-rich or sterically hindered substrates. To favor the desired cross-coupling, consider the following adjustments:
-
Catalyst and Ligand: Use a catalyst system that promotes rapid reductive elimination. A combination of a palladium (II) precatalyst with a bulky, electron-rich phosphine ligand can be effective.[4]
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and dry. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination relative to the coupling reaction.
Table 2: Catalyst Systems to Mitigate Debromination in Suzuki Coupling
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/Water | 100 | Potential for debromination |
| XPhosPdG2 | XPhos | K3PO4 | Dioxane/Water | 80-100 | Reduced debromination[4] |
| Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane | 100 | Effective for some substrates[3] |
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed reaction is most suitable for the final amination step to produce this compound?
A1: The synthesis of this compound often involves the cyclization of a hydrazine with a substituted pyridine derivative.[5][6] However, for the introduction of an amino group onto a pre-formed pyrazolopyridine ring, the Buchwald-Hartwig amination is a powerful and widely used method.[1][7] It allows for the formation of C-N bonds with a broad range of amine coupling partners.[1]
Q2: What are the key considerations for purifying this compound and its derivatives?
A2: Purification is typically achieved through column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the specific derivative. It is also common to precipitate the product from the reaction mixture by pouring it into water, followed by filtration.[3] Recrystallization can be employed for further purification if necessary.
Q3: Can microwave irradiation be used to accelerate these reactions?
A3: Yes, microwave-assisted synthesis has been shown to be an efficient method for preparing pyrazolo[3,4-b]pyridines, often leading to shorter reaction times and improved yields.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol %), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., Cs2CO3, 2.0 mmol) and the anhydrous, deoxygenated solvent (e.g., dioxane, 5 mL) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the required time (typically 8-24 hours).[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for Suzuki-Miyaura reactions.
-
Reaction Setup: In a reaction vessel, combine the bromo-pyrazolopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol %), and the base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add a mixture of a deoxygenated organic solvent and water (e.g., dioxane:H2O = 5:1, 6 mL).[3]
-
Inert Atmosphere: Purge the mixture with an inert gas for 10-15 minutes.
-
Heating: Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 6. WO2009018415A1 - Process for preparing 5-fluoro-1h-pyrazolo [3, 4-b] pyridin-3-amine and derivatives thereof - Google Patents [patents.google.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing dimer formation in pyrazolopyridine reactions
Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and functionalization of pyrazolopyridine scaffolds, with a specific focus on preventing the formation of undesired dimers.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of pyrazolopyridine cross-coupling reactions?
A1: Dimer formation, often referred to as homocoupling, is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. It results in the coupling of two identical starting material molecules. For instance, in a Suzuki reaction intended to couple a bromo-pyrazolopyridine with a boronic acid, homocoupling would lead to the formation of a bi-pyrazolopyridine species. This byproduct consumes starting materials and complicates the purification of the desired product.
Q2: What are the primary causes of dimer formation?
A2: Dimer formation can be triggered by several factors within the catalytic cycle. Key causes include:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1][2] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst System: The choice of palladium source and, crucially, the ancillary ligand, heavily influences the rates of desired cross-coupling versus side reactions. Suboptimal ligands may not sufficiently stabilize the catalytic species or promote reductive elimination of the product efficiently.[3][4][5][6]
-
Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly impact reaction kinetics, favoring homocoupling under non-optimized conditions.[1][7]
-
Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from oxidative processes, can stoichiometrically react with organoboron compounds to produce dimers and Pd(0).[1][2]
Q3: How can I detect and characterize dimer byproducts?
A3: Dimers can be identified using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Dimer byproducts will typically appear as a separate, often less polar, spot compared to the starting material.
-
Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to the sum of two pyrazolopyridine fragments, minus the leaving groups. This is a definitive way to confirm its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the purified byproduct will show a pattern consistent with a symmetrical bi-pyrazolopyridine structure. Comparing this to the spectra of the starting material and desired product will confirm its identity.[2][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Significant amount of a high-molecular-weight byproduct, suspected to be a dimer, is observed in my Suzuki-Miyaura reaction.
-
Question: My Suzuki-Miyaura coupling of a bromo-pyrazolopyridine is yielding a significant byproduct that I suspect is a homodimer of my starting material. How can I minimize this?
-
Answer: This is a classic case of homocoupling. Here are several strategies to suppress it, ordered from most common to more advanced:
-
Ensure Rigorous Inert Atmosphere: The most common cause is the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[2][8]
-
Optimize the Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step, outcompeting the pathways leading to dimerization.[3][4][5][9]
-
Screen Different Bases and Solvents: The base and solvent system can dramatically influence the outcome. A change in base or solvent can alter the solubility and reactivity of the catalytic species. For example, switching from a dioxane/water system to an ethanol/water system has been shown to improve yields and reduce byproduct formation in some cases.[7]
Below is a logical workflow to troubleshoot this issue:
Caption: A troubleshooting workflow for dimer formation. -
Issue 2: My Buchwald-Hartwig amination reaction is giving low yield of the desired product and forming a dimer of the aryl halide.
-
Question: I am attempting to couple a primary amine with a chloro-pyrazolopyridine, but the reaction is inefficient and seems to favor homocoupling of the chloro-pyrazolopyridine. What should I try?
-
Answer: Low efficiency and dimerization in Buchwald-Hartwig aminations often point to issues with the catalyst activity or the relative rates of the catalytic cycle steps.
-
Ligand Selection: This is the most critical variable. For coupling primary amines, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote both oxidative addition and the final C-N reductive elimination, which can be a difficult step.[4][5][9][10]
-
Base Compatibility: The choice of base is crucial. A strong, non-nucleophilic base like NaOtBu is common, but it can be incompatible with sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but often require higher temperatures. Ensure the base is sufficiently strong to deprotonate the amine (or the amine-Pd complex) but does not cause degradation.[6]
-
Precatalyst Choice: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) can provide a more reliable and rapid initiation of the active Pd(0) catalyst compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃, leading to cleaner reactions.[4]
The following diagram illustrates the competition between the desired C-N coupling and the undesired C-C homocoupling pathway.
Caption: Competing reaction pathways in cross-coupling. -
Data & Protocols
Data Presentation: Optimizing Suzuki-Miyaura Coupling
The following table summarizes data from a study on the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(4-fluorobenzyl)-7H-pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid. It highlights how changes in catalyst, ligand, base, and solvent affect the ratio of the desired product to the undesired debrominated byproduct, a common side reaction alongside dimerization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 equiv.) | Solvent (4:1) | Temp (°C) | Time (min) | Product:Byproduct Ratio | Isolated Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 110 | 40 | 9:91 | 9 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ | Dioxane/H₂O | 110 | 40 | 17:83 | 17 |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 110 | 40 | 17:83 | 17 |
| 4 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Dioxane/H₂O | 110 | 40 | 18:82 | 18 |
| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 40 | 25:75 | 25 |
| 6 | PdCl₂(dppf) (5) | - | K₂CO₃ | EtOH/H₂O | 110 | 40 | 45:55 | 45 |
| 7 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 89:11 | 89 |
Data adapted from a study on pyrazolo[1,5-a]pyrimidin-5-ones. This demonstrates a clear trend where ligand and solvent choice dramatically improves the yield of the desired coupled product.[7]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the C-C bond formation on a pyrazolopyridine core, optimized to minimize side reactions.
Materials:
-
Bromo-pyrazolopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Ethanol (EtOH) and Water (H₂O), degassed
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add the bromo-pyrazolopyridine (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), K₂CO₃ (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and SPhos (0.05 mmol, 10 mol%).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add degassed EtOH and H₂O in a 4:1 ratio (e.g., 4 mL EtOH, 1 mL H₂O) via syringe.
-
Place the vial in a microwave reactor and irradiate at 135 °C for 40 minutes.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Evaporate the solvents under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]
Protocol 2: General Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation, which can be adapted for pyrazolopyridine substrates.
Materials:
-
Chloro-pyrazolopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox, add the chloro-pyrazolopyridine (e.g., 1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox, and establish an inert atmosphere by evacuating and backfilling with Argon three times.
-
Add anhydrous, degassed toluene (e.g., 5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired aminated product.[6][10]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
regioselectivity issues in the synthesis of pyrazolo[3,4-b]pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a focus on addressing regioselectivity issues.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or No Regioselectivity in the Reaction of Aminopyrazoles with Unsymmetrical 1,3-Dicarbonyl Compounds
Question: I am reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers with a roughly 50:50 ratio. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials. The proportions of the products will depend on the relative electrophilicity of the two carbonyl groups.[1] If the electrophilicity is very similar, the proportions are going to be near 50%.[1] Here are several strategies to address this issue:
-
Exploit Electronic Differences in the Dicarbonyl Compound:
-
If possible, choose a 1,3-dicarbonyl compound with significantly different electronic properties at the two carbonyl groups. For example, using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the CF₃ group is significantly more electrophilic.[1] This will favor the initial attack of the aminopyrazole at that position, leading to a higher regioselectivity.[1]
-
-
Modify Reaction Conditions:
-
Solvent and Catalyst: The regioselectivity of the reaction can be sensitive to small changes in the reaction conditions.[1] Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and catalysts (e.g., acid catalysts like TsOH, or Lewis acids like ZrCl₄).
-
Temperature: Varying the reaction temperature can sometimes influence the kinetic vs. thermodynamic product distribution, potentially favoring one regioisomer.
-
-
Alternative Synthetic Strategies:
-
Three-Component Reactions: In some cases, a one-pot, three-component reaction of an aminopyrazole, an aldehyde, and an active methylene compound can proceed with high regioselectivity.[1]
-
Cascade Cyclization: A cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes has been shown to exhibit excellent regioselectivity.[2]
-
Logical Flow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Formation of the Undesired N-2 Substituted (2H-Pyrazolo[3,4-b]pyridine) Isomer
Question: My synthesis is yielding the 2H-pyrazolo[3,4-b]pyridine isomer instead of the desired 1H-isomer. How can I favor the formation of the 1H-isomer?
Answer: While the 1H-tautomer of unsubstituted pyrazolo[3,4-b]pyridine is generally more stable by nearly 9 kcal/mol, the reaction kinetics and the nature of the substituents can lead to the formation of the 2H-isomer.[1]
-
Starting Material Control: The substitution pattern on the starting aminopyrazole is a key determinant. To exclusively obtain the 1-substituted pyrazolo[3,4-b]pyridine, start with a 1-substituted-5-aminopyrazole. Similarly, using a 2-substituted-3-aminopyrazole will direct the formation of the 2-substituted product.
-
Reaction Conditions: For reactions starting from unsubstituted aminopyrazoles, the reaction conditions can play a role.
-
Thermodynamic Control: Conditions that favor thermodynamic equilibrium (e.g., longer reaction times, higher temperatures) are more likely to yield the more stable 1H-isomer.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to favor the formation of the 2-aryl substituted pyrazolo[3,4-b]pyridines.
-
Issue 3: Difficulty in Differentiating and Separating Regioisomers
Question: I have a mixture of regioisomers, but I am struggling to differentiate them by TLC and separate them by column chromatography. What are some effective methods?
Answer: Differentiating and separating regioisomers of pyrazolo[3,4-b]pyridines can be challenging.
-
Spectroscopic Differentiation:
-
NMR Spectroscopy: While it can be difficult to unequivocally establish the regioisomer based on spectroscopic techniques alone, careful analysis of ¹H and ¹³C NMR spectra can provide clues.[1] Look for subtle differences in the chemical shifts of the pyridine and pyrazole ring protons and carbons. 2D NMR techniques like NOESY can be helpful in determining the spatial proximity of substituents, which can help in assigning the correct regioisomeric structure.
-
X-ray Crystallography: The most definitive method for structure elucidation is single-crystal X-ray diffraction analysis.
-
-
Separation of Regioisomers:
-
Column Chromatography: This is the most common method for separating regioisomers.
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point. For more polar compounds, a dichloromethane/methanol gradient might be more effective.
-
Stationary Phase: Standard silica gel is usually sufficient. However, for difficult separations, using a different stationary phase like alumina or a bonded-phase silica (e.g., C18) could be beneficial.
-
-
Recrystallization: If one of the regioisomers is significantly less soluble in a particular solvent, fractional recrystallization can be an effective purification method.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Catalyst Loading | Yield (%) | Reference |
| AC-SO₃H | 5 mg | 80 | [3] |
| AC-SO₃H | 10 mg | 75 | [3] |
| AC-SO₃H | 15 mg | 72 | [3] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 mg | 95 | [3] |
| ZrCl₄ | 0.15 mmol | 13-28 | [4] |
Table 2: Regioselectivity in the Reaction of 5-Aminopyrazoles with Unsymmetrical Diketones
| 5-Aminopyrazole | Unsymmetrical Diketone | Reaction Conditions | Major Regioisomer | Regioisomeric Ratio (approx.) | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid, reflux | 4-(Trifluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | >80:20 | [1] |
| 5-Amino-1-phenylpyrazole | Benzoylacetone | Acetic Acid, reflux | Mixture of 4-methyl-6-phenyl and 4-phenyl-6-methyl isomers | ~50:50 | [1] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[4]
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion of the reaction, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The two phases are separated, and the aqueous phase is washed with CHCl₃ twice. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines[3]
A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity.
General Reaction Mechanism for the Synthesis from Aminopyrazole and 1,3-Dicarbonyl Compound
Caption: Regioselective pathways in the synthesis.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of Pyrazolo[3,4-b]pyridine Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for enhancing the solubility of pyrazolo[3,4-b]pyridine compounds in biological assays. Poor aqueous solubility is a common challenge with this important class of heterocyclic compounds, often leading to inaccurate or irreproducible results.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazolo[3,4-b]pyridine compounds show poor solubility in aqueous buffers?
A1: Pyrazolo[3,4-b]pyridines are often rigid, planar, and lipophilic molecules.[1] This chemical nature leads to strong crystal lattice energy ("brick-dust" molecules) and/or high lipophilicity ("grease-ball" molecules), both of which contribute to low solubility in polar, aqueous environments like assay buffers.[2] More than 40% of new chemical entities are poorly soluble in water, making this a widespread issue in drug discovery.[3]
Q2: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A2: This is a common phenomenon known as "solvent-shift" precipitation. While your compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced to an aqueous buffer.[4] The final concentration of DMSO in the assay may be too low to keep the compound in solution. To prevent this, you should:
-
Perform serial dilutions in DMSO before the final dilution into the assay buffer.[5]
-
Ensure the final DMSO concentration is consistent across all wells, including controls.[6]
-
Test the kinetic solubility of your compound in the final assay buffer to determine its precipitation point.
-
Consider pre-diluting the compound stock in media containing serum or albumin , which can help keep hydrophobic compounds soluble.[7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerated DMSO concentration is highly cell-line dependent. Generally, a final concentration of 0.1% to 0.5% is considered safe for most cell lines during short-term exposure.[7][8] However, concentrations as low as 0.1% can induce cellular alterations, and concentrations of 1% or higher can significantly reduce cell viability and proliferation over time.[9][10] It is critical to perform a DMSO dose-response experiment on your specific cell line to determine the highest concentration that does not impact the biological endpoint of your assay.[6]
Q4: Can the pH of my buffer affect the solubility of my pyrazolo[3,4-b]pyridine compound?
A4: Yes. The pyrazolo[3,4-b]pyridine scaffold contains basic nitrogen atoms. If your compound has a suitable pKa, adjusting the pH of the buffer can significantly impact solubility. For basic compounds, lowering the pH will lead to protonation and the formation of a more soluble salt form. Conversely, for acidic compounds, increasing the pH enhances solubility. A pH-solubility profile experiment is recommended to determine the optimal pH for your specific derivative.
Q5: What are the main strategies to improve the solubility of these compounds for in vitro testing?
A5: Key strategies can be grouped into several categories:[3]
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) 400 to increase the solubilizing capacity of the aqueous buffer.[11]
-
pH Adjustment: Modifying the buffer pH to ionize the compound, thereby increasing its interaction with water.
-
Use of Excipients: Incorporating solubilizing agents like surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins.[12]
-
Formulation Approaches: For more advanced development, creating amorphous solid dispersions with polymers can dramatically increase apparent solubility.[13][14]
Troubleshooting Guide: Compound Precipitation in Assays
Problem: You observe turbidity, precipitation, or inconsistent results (e.g., variable IC50 values) in your assay plate.
| Potential Cause | Troubleshooting Steps & Solutions |
| Exceeded Kinetic Solubility | The compound concentration is above its solubility limit in the final assay buffer. Solution: Determine the compound's kinetic solubility in the assay buffer. If the required concentration exceeds this limit, you must employ a solubility enhancement technique. |
| High Final Compound Concentration | Screening at high concentrations (e.g., >10 µM) increases the risk of precipitation. Solution: If possible, screen at a lower concentration. For dose-response curves, ensure the highest concentration is below the solubility limit.[5] |
| Inadequate Mixing | Poor mixing upon dilution can create localized areas of high concentration, leading to precipitation. Solution: After adding the compound stock to the buffer, mix thoroughly by vortexing or repeated pipetting. A brief pre-incubation period can also help equilibration.[4] |
| Assay Component Interaction | Components in the assay buffer (e.g., salts, proteins) may be reducing compound solubility. Solution: Systematically test the compound's solubility in the presence of individual and combined assay components to identify any problematic reagents.[15] |
| Temperature Effects | Solubility can be temperature-dependent. A compound soluble at room temperature may precipitate at 4°C or 37°C. Solution: Equilibrate all reagents, including the compound solution, to the assay's operating temperature before mixing. Avoid repeated freeze-thaw cycles of stock solutions.[16] |
Quantitative Data on Solubility Enhancement
Improving the solubility of pyrazolo[3,4-b]pyridine derivatives often requires formulation strategies. Below is a summary of how different techniques can enhance the aqueous solubility of poorly soluble drugs, which is applicable to this compound class.
| Enhancement Technique | Example Carrier/Co-solvent | Fold Increase in Solubility (Typical Range) | Mechanism of Action |
| Co-solvency | Polyethylene Glycol (PEG) 400 | 2x - 100x | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes.[11] |
| Micellar Solubilization | Surfactants (e.g., Tween® 80) | 10x - 500x | The drug partitions into the hydrophobic core of micelles formed by the surfactant above its critical micelle concentration. |
| Complexation | β-Cyclodextrins | 10x - 1,000x | The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior. |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 50x - 10,000x | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, avoiding the energy barrier of crystal lattice dissolution.[3][13] |
Note: The actual fold increase is highly dependent on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
This protocol determines the solubility of a pyrazolo[3,4-b]pyridine compound in various co-solvent systems.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).
-
Prepare Co-solvent Blends: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing percentages of a co-solvent (e.g., PEG 400, Ethanol). Typical blends are 5%, 10%, 20%, and 40% (v/v) co-solvent in buffer.
-
Add Compound: Add a small aliquot of the DMSO stock solution to each co-solvent blend to reach a high target concentration (e.g., 200 µM). Ensure the final DMSO concentration is constant and low (e.g., ≤1%).
-
Equilibrate: Cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 15,000 x g) for 20 minutes to pellet any undissolved compound.
-
Quantify Soluble Compound: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.
-
Determine Solubility: The measured concentration in the supernatant represents the equilibrium solubility in that specific co-solvent blend.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol creates a solid dispersion to significantly enhance aqueous solubility, suitable for preclinical studies.
-
Select Carrier: Choose a hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Prepare Drug-Polymer Solution: Dissolve the pyrazolo[3,4-b]pyridine compound and the polymer in a common volatile solvent (e.g., methanol or acetone). A typical drug-to-polymer weight ratio is 1:4. Ensure both components are fully dissolved.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done until a thin, solid film is formed on the inside of the flask.
-
Drying: Further dry the solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Harvest and Process: Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Solubility Testing: Disperse the resulting powder in an aqueous buffer and measure the apparent solubility as described in Protocol 1. A significant increase in aqueous concentration compared to the crystalline drug is expected.[13]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
stability of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine under various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C. It is also advisable to protect the compound from light.
Q2: Is this compound expected to be stable under acidic conditions?
While specific data is limited, pyrazolopyridine derivatives can exhibit varying stability in acidic media. The presence of the basic amine group and nitrogen atoms in the heterocyclic rings suggests potential for protonation, which may alter stability. Strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.
Q3: What is the expected stability of this compound under basic conditions?
The stability of this compound in basic conditions is not extensively documented. However, related pyrazolopyridine structures have been synthesized under basic conditions, suggesting a degree of stability. Strong bases at high temperatures could potentially lead to deprotonation and subsequent reactions or degradation. An ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism has been reported for some pyrazolopyrimidines in the presence of aqueous NaOH, leading to isomerization to pyrazolopyridines, which indicates the possibility of ring-opening under basic conditions.
Q4: What are the likely degradation pathways for this compound?
Based on the structure of this compound and the degradation patterns of similar heterocyclic compounds, the following degradation pathways are plausible:
-
Hydrolysis: The amine group could potentially be susceptible to hydrolysis under harsh acidic or basic conditions, although this is generally less common for aromatic amines.
-
Oxidation: The electron-rich pyrazolopyridine ring system and the primary amine are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to dimerization, oxidation, or rearrangement reactions.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation in acidic mobile phase.
Possible Cause: Acid-catalyzed degradation of the compound.
Troubleshooting Steps:
-
pH Adjustment: Prepare the sample in a neutral or slightly acidic mobile phase (pH 4-6) to minimize acid-catalyzed hydrolysis.
-
Temperature Control: Ensure that the sample is maintained at a low temperature (e.g., 4°C) during preparation and analysis.
-
Time Limitation: Analyze the sample as soon as possible after preparation to minimize the time it is exposed to acidic conditions.
-
Forced Degradation Study: To confirm acid lability, perform a controlled forced degradation study by intentionally exposing the compound to acidic conditions (e.g., 0.1 M HCl) at a set temperature and monitor the formation of degradation products over time.
Issue 2: Loss of compound purity when stored in solution.
Possible Cause: Instability of the compound in the chosen solvent, potentially due to oxidation or reaction with solvent impurities.
Troubleshooting Steps:
-
Solvent Selection: Store stock solutions in aprotic, anhydrous solvents like DMSO or DMF. Avoid prolonged storage in protic solvents like methanol or water.
-
Inert Atmosphere: Degas the solvent and store the solution under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Antioxidant Addition: For long-term storage, consider the addition of a small amount of an antioxidant.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protected from light.
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂. Keep the solutions at room temperature for a defined period.
-
Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near UV light).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS and, if possible, NMR.
-
Data Presentation
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl | RT | 24 | 99.5 | 98.0 | 2 | 1.2 |
| 1 M HCl | 60 | 8 | 99.5 | 85.2 | 4 | 8.5 |
| 0.1 M NaOH | RT | 24 | 99.5 | 99.0 | 1 | 0.5 |
| 1 M NaOH | 60 | 8 | 99.5 | 90.1 | 3 | 5.3 |
| 3% H₂O₂ | RT | 24 | 99.5 | 92.5 | 5 | 4.8 |
| 30% H₂O₂ | RT | 24 | 99.5 | 75.3 | >5 | 15.1 |
| Thermal (Solid) | 80 | 72 | 99.5 | 99.2 | 1 | 0.3 |
| Thermal (Solution) | 80 | 72 | 99.5 | 94.1 | 2 | 3.7 |
| Photolytic (Solid) | ICH Q1B | - | 99.5 | 98.8 | 1 | 0.7 |
| Photolytic (Solution) | ICH Q1B | - | 99.5 | 91.3 | 3 | 6.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a hypothetical degradation pathway.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Fluorinated Pyrazolopyridines
Welcome to the technical support center for troubleshooting unexpected NMR shifts in fluorinated pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹⁹F NMR chemical shifts of my fluorinated pyrazolopyridine so sensitive to the experimental conditions?
A1: The ¹⁹F nucleus is highly sensitive to its local electronic environment, much more so than a proton in ¹H NMR.[1] Its chemical shift can be significantly influenced by a variety of factors including:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the electron density around the fluorine atom, leading to significant shifts.[2][3][4] For instance, dissolving a sample in acetone can shift ¹⁹F signals by 1-4 ppm compared to chloroform.[3]
-
Temperature: Changes in temperature can affect conformational equilibria, intermolecular interactions, and solvation, all of which can lead to changes in ¹⁹F chemical shifts.[4][5][6]
-
Concentration: At higher concentrations, intermolecular interactions such as π-π stacking or hydrogen bonding become more prevalent and can influence chemical shifts. It is often recommended to use a 5-10% (by weight) sample concentration to minimize these exchange interactions.[3]
-
Electronic Effects: The position and electronic nature of other substituents on the pyrazolopyridine ring system will strongly influence the ¹⁹F chemical shift. Electronegative groups can cause significant deshielding (downfield shifts).[3][4]
Q2: I'm observing a larger than expected number of signals in my ¹⁹F NMR spectrum for a single fluorine atom. What could be the cause?
A2: This could be due to a few factors:
-
Rotamers: If your molecule has restricted rotation around a bond (e.g., an amide bond or a sterically hindered biaryl linkage), you may be observing distinct NMR signals for each slowly exchanging rotamer.
-
Presence of Diastereomers: If your compound is chiral and was synthesized or purified in a way that produced diastereomers, each diastereomer will have a unique set of NMR signals.
-
Impurity: Even a small amount of a fluorinated impurity can give a distinct signal in the ¹⁹F NMR spectrum due to the high sensitivity of the technique.
Q3: My ¹H NMR spectrum of a fluorinated pyrazolopyridine is very complex and difficult to interpret. Why is this?
A3: The complexity arises from ¹H-¹⁹F spin-spin coupling. Fluorine couples to protons through bonds, and these couplings can occur over several bonds (e.g., ²JHF, ³JHF, ⁴JHF, and even ⁵JHF).[7] This results in splitting of the proton signals into complex multiplets. A helpful technique to simplify the spectrum is to run a ¹H NMR experiment with ¹⁹F decoupling.
Q4: I see small peaks surrounding my main signal in the ¹⁹F NMR spectrum. What are they?
A4: These are likely ¹³C satellites. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your molecules will have a ¹³C atom adjacent to the ¹⁹F atom, resulting in satellite peaks due to ¹³C-¹⁹F coupling.[8] These satellites can sometimes appear asymmetric due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Upfield or Downfield Shift of a Fluorine Resonance
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Effects | Record the NMR spectrum in a variety of deuterated solvents with different polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆). | A significant change in the chemical shift with solvent polarity suggests a strong solvent effect. This can help confirm that the observed shift is due to the environment and not an unexpected structural feature. |
| Hydrogen Bonding | Perform a temperature titration experiment. Acquire spectra at a range of temperatures (e.g., 298 K, 308 K, 318 K). | If a hydrogen bond is present, the chemical shift of the involved fluorine is likely to be temperature-dependent.[5][6] A downfield shift with increasing temperature can indicate the breaking of a hydrogen bond. |
| pH Effects | If the molecule has acidic or basic sites, acquire the spectrum in a buffered solution or add a drop of D₂O with a trace of acid or base. | Protonation or deprotonation of the pyrazolopyridine ring can significantly alter the electronic environment and thus the ¹⁹F chemical shifts. |
| Concentration Effects | Prepare samples at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL) and acquire the spectra. | A concentration-dependent chemical shift suggests intermolecular interactions are at play. |
Issue 2: Signal Broadening in ¹⁹F NMR
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intermediate Chemical Exchange | Acquire the spectrum at a higher or lower temperature. | If the broadening is due to a chemical exchange process (e.g., rotamer interconversion) that is on the NMR timescale, changing the temperature can either sharpen the signal (by moving into the fast or slow exchange regime) or resolve it into multiple distinct signals. |
| Paramagnetic Impurities | Ensure high purity of the sample and the NMR solvent. Use of a high-quality NMR tube is also important. | The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Re-purification of the sample or using a fresh, high-purity solvent may resolve the issue. |
| Quadrupolar Nuclei | If the fluorine is close to a quadrupolar nucleus (e.g., ¹⁴N), this can sometimes lead to broadening. | This is an inherent property of the molecule. Running the experiment at a higher magnetic field strength can sometimes help to sharpen the lines. |
Quantitative Data Summary
The following table provides a general overview of the expected ¹⁹F NMR chemical shift ranges for fluorine atoms on a pyridine ring. The exact values for pyrazolopyridines will vary based on the position of the fluorine and other substituents.
| Position of Fluorine on Pyridine Ring | Typical Chemical Shift Range (δ, ppm) vs. CFCl₃ | Factors Influencing the Shift |
| 2- or 6- (α-position) | -60 to -100 | Highly sensitive to the nature of the substituent at the adjacent positions and the nitrogen atom's electronic state.[3] |
| 3- or 5- (β-position) | -150 to -180 | Generally more shielded than α- or γ-fluorines.[3] |
| 4- (γ-position) | -110 to -140 | Influenced by para-substituents.[3] |
Note: These are approximate ranges. Experimental values can fall outside these ranges due to the factors discussed in the troubleshooting guides.
Experimental Protocols
Protocol 1: Investigating Solvent Effects on ¹⁹F NMR Chemical Shifts
-
Sample Preparation: Prepare solutions of your fluorinated pyrazolopyridine at the same concentration (e.g., 5 mg/mL) in a minimum of three different deuterated solvents of varying polarity (e.g., Chloroform-d, Acetone-d₆, and DMSO-d₆).
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, pulse sequence, number of scans).
-
Use an external reference standard if precise comparison between solvents is required.
-
-
Data Analysis:
-
Process each spectrum identically (phasing, baseline correction).
-
Compare the chemical shifts of the fluorine signals across the different solvents.
-
A significant shift (>0.5 ppm) between solvents indicates a notable solvent effect.
-
Protocol 2: Temperature Titration for Detecting Hydrogen Bonding
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (one in which the compound is stable across the desired temperature range).
-
NMR Acquisition:
-
Begin by acquiring a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K).
-
Increase the temperature in increments (e.g., 10 K) and allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Acquire spectra up to a reasonable upper limit for your sample's stability (e.g., 328 K).
-
-
Data Analysis:
-
Process all spectra consistently.
-
Plot the chemical shift (δ) of the fluorine signal(s) of interest as a function of temperature (T).
-
A linear or non-linear trend in the plot is indicative of a temperature-dependent chemical shift, which can be a strong indicator of dynamic processes like hydrogen bond formation/breaking.
-
Visualizations
Caption: A workflow for troubleshooting unexpected NMR shifts.
Caption: Factors influencing unexpected NMR shifts.
References
- 1. biophysics.org [biophysics.org]
- 2. Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Perfluorocarbon temperature measurements using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
Technical Support Center: Scaling Up 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine for Preclinical Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. The following sections offer detailed troubleshooting, frequently asked questions, experimental protocols, and process visualizations to address common challenges encountered during preclinical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound?
A1: The most prevalent and scalable synthesis involves a cyclization reaction between a substituted cyanopyridine and hydrazine hydrate. A common starting material is 2-chloro-5-fluoronicotinonitrile, which reacts with hydrazine to form the desired pyrazolopyridine ring structure. This method is often favored for its reliability and high yield potential.[1]
Q2: What are the critical process parameters (CPPs) to monitor during the reaction?
A2: Key parameters to control are reaction temperature, reaction time, and reagent stoichiometry.[2] Temperature control is crucial to prevent the formation of impurities and ensure complete reaction. Monitoring the reaction progress by techniques like HPLC or TLC is recommended to determine the optimal reaction time.[2]
Q3: What analytical methods are recommended for in-process controls and final product release?
A3: For in-process controls, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring reaction completion and impurity formation.[2] For final product release, a comprehensive analysis should include HPLC for purity assessment, NMR (¹H and ¹³C) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and elemental analysis.
Q4: What are the primary safety concerns when working with hydrazine?
A4: Hydrazine is a hazardous substance and requires careful handling in a well-ventilated fume hood. It is corrosive, flammable, and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Engineering controls should be in place to minimize exposure, especially during large-scale operations.
Q5: How does the fluorine substituent impact the molecule's properties?
A5: The fluorine atom significantly influences the molecule's physicochemical properties. It can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity.[3] These characteristics make this compound a valuable building block in drug discovery, notably as an intermediate for GSK-3 inhibitors and other bioactive compounds.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or time.[2] - Impure starting materials.[2] | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature; some reactions require heating while others proceed at room temperature.[2] - Verify the purity of all reactants before starting the reaction. - Ensure precise stoichiometry of reagents. |
| Formation of Regioisomers | - Use of unsymmetrical starting materials can lead to different cyclization products.[2][4] | - Modify reaction conditions (solvent, catalyst, temperature) to favor the desired isomer. - If inseparable, develop a robust chromatographic purification method. Flash column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient) is a common approach.[2] |
| High Impurity Levels | - Side reactions due to excessive heat or incorrect stoichiometry. - Presence of impurities in starting materials. - Inefficient work-up or purification. | - Perform a thorough optimization of reaction conditions. - Recrystallize starting materials if their purity is questionable. - Develop an effective work-up procedure to remove catalysts and inorganic salts.[2] - Optimize the final purification step (e.g., recrystallization solvent system, column chromatography conditions). |
| Poor Product Isolation / Filtration | - Amorphous or very fine crystalline product. - Product oiling out during crystallization. | - Screen for an optimal recrystallization solvent or solvent mixture. - Control the cooling rate during crystallization; slower cooling often yields larger, more easily filterable crystals. - Consider seeding the solution with a small amount of pure product to induce crystallization. |
| Reaction Exotherm / Runaway | - The reaction between hydrazine and the cyanopyridine can be exothermic, especially on a large scale. | - Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. - Add hydrazine dropwise or in portions to control the rate of reaction and heat generation. - Perform a reaction calorimetry study (e.g., RC1) during process development to understand the thermal profile. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory and scale conditions.
-
Reagent Charging: In a suitable, inert reactor equipped with a stirrer, thermometer, and condenser, charge 2-chloro-5-fluoronicotinonitrile (1.0 eq) and a suitable solvent (e.g., ethanol or n-butanol).
-
Reaction Initiation: Begin stirring and add hydrazine hydrate (e.g., 1.5-2.0 eq) dropwise at a controlled temperature (e.g., 20-25°C).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (e.g., 80-120°C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a suitable solvent (e.g., cold ethanol or water) to remove residual impurities.
-
Purification: If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve the desired purity for preclinical use.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Logical Workflow for Synthesis and Scale-Up
Caption: High-level workflow for preclinical API development.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Validation & Comparative
A Comparative Analysis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its Isomers in Kinase Inhibition
For Immediate Release
In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors for therapeutic intervention in oncology and other diseases, the structural nuances of heterocyclic scaffolds play a pivotal role in determining biological activity and selectivity. This guide provides a detailed comparison of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its positional fluoro-isomers, focusing on their performance as kinase inhibitors, supported by experimental data and methodologies.
The pyrazolo[3,4-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, known for its ability to mimic the purine structure and interact with the ATP-binding site of kinases. The introduction of a fluorine atom to this scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic profile and target engagement. This comparison aims to shed light on the structure-activity relationships (SAR) governed by the position of the fluorine substituent on the pyridine ring.
Quantitative Comparison of Biological Activity
To provide a framework for comparison, the following table summarizes the reported biological activities of various substituted pyrazolo[3,4-b]pyridine derivatives, highlighting the impact of substitution on inhibitory potency. It is important to note that these are different derivatives and not a direct comparison of the parent fluoro-isomers.
| Compound/Derivative Class | Target Kinase(s) | Reported Activity (IC50/GI50) | Reference |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | CDK5/GSK-3β | 0.41 µM / 1.5 µM | [2] |
| 5-aryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent Inhibition (qualitative) | |
| 6-aryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent Inhibition (qualitative) | [3] |
| Substituted pyrazolo[3,4-b]pyridines | CDK1 | Potent and selective inhibition | [4][5] |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | 26 nM - 57 nM | [6][7][8] |
| Pyrazolo[3,4-b]pyridine derivatives | ALK (L1196M mutant) | Potent Inhibition (qualitative) | [8][9] |
| Pyrazolo[3,4-b]pyridine derivatives | TBK1 | As low as 0.2 nM | [10] |
| Pyrazolo[3,4-b]pyridine derivatives | Leukemia cell lines (K562) | 0.72 µM - 6.52 µM | [11] |
Note: The data presented is for various derivatives and not for the parent fluoro-isomers. A direct comparison of the parent compounds is not available.
Structure-Activity Relationship (SAR) Insights
The position of the fluorine atom on the pyrazolo[3,4-b]pyridine scaffold is critical in defining the molecule's interaction with the kinase active site. Fluorine's high electronegativity and small size allow it to form specific hydrogen bonds and other non-covalent interactions that can enhance binding affinity and selectivity. For instance, in a study on TRKA inhibitors, a 2,5-difluorophenyl substituent demonstrated moderate activity, underscoring the nuanced effect of fluorine positioning.[6] The development of potent GSK-3 inhibitors from this compound suggests that the 5-position is a favorable location for substitution to achieve desired biological activity against this target.[1]
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (GSK-3β)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against GSK-3β.
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Enzyme Addition: Add diluted GSK-3β enzyme to all wells except the "no enzyme" control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6][11][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action of these kinase inhibitors and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of pyrazolopyridine isomers.
Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of GSK-3β by pyrazolopyridine compounds.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. The introduction of a fluorine atom provides a valuable tool for fine-tuning the pharmacological properties of these compounds. While direct comparative data for the parent fluoro-isomers is limited, the available information on their derivatives, particularly the GSK-3 inhibitory activity of this compound derivatives, highlights the potential of this class of compounds. Further systematic studies are warranted to fully elucidate the structure-activity relationships of the different fluoro-isomers and to guide the rational design of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazolopyridine Inhibitors in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated pyrazolopyridine inhibitors, a class of compounds with significant potential in oncology and immunology. By examining experimental data, we aim to elucidate the impact of fluorination on inhibitory activity and cellular performance.
The pyrazolopyridine scaffold serves as a privileged structure in the design of kinase inhibitors, primarily due to its ability to mimic the purine core of ATP and effectively bind to the hinge region of the kinase active site. Fluorination is a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and selectivity.[1][2]
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head comparisons of a single fluorinated pyrazolopyridine inhibitor and its exact non-fluorinated counterpart within the same study are not always available, analysis of the broader literature reveals compelling trends. The following tables summarize the inhibitory activities of various fluorinated and non-fluorinated pyrazolopyridine derivatives against several key kinase targets.
Cyclin-Dependent Kinase (CDK) Inhibition
| Compound ID | Structure | Target Kinase | IC50 (µM) | Fluorinated | Reference |
| Compound 1 | Pyrazolo[3,4-d]pyrimidine derivative with 3-fluoroaniline at C-4 | CDK2 | Comparable to roscovitine | Yes | [3] |
| Compound 2 | Pyrazolo[3,4-d]pyrimidine derivative with aniline at C-4 | CDK2 | Less potent than fluorinated analog | No | [3] |
| Compound 3 | Pyrazolopyridine derivative 4 | CDK2/cyclin A2 | 0.24 | No | [4] |
| Compound 4 | Pyrazolopyridine derivative 15 | CDK8 | 1 nM | Yes (on pyrazolopyridine) | [5] |
| Compound 5 | Pyrazolopyridine derivative 4 | CDK8 | 178 nM | No | [5] |
Table 1: Comparison of Fluorinated and Non-Fluorinated Pyrazolopyridine Inhibitors against CDKs.
As illustrated in Table 1, the introduction of a fluorine atom can significantly enhance the inhibitory potency of pyrazolopyridine derivatives against CDKs. For instance, compounds with a 3-fluoroaniline moiety at the C-4 position of a pyrazolo[3,4-d]pyrimidine core demonstrated superior CDK2 inhibitory activity compared to their non-fluorinated aniline counterparts.[3] A dramatic increase in potency was observed for a pyrazolopyridine inhibitor of CDK8, where the fluorinated compound 15 exhibited an IC50 of 1 nM, a stark contrast to the 178 nM IC50 of its non-fluorinated counterpart 4 .[5]
Tropomyosin Receptor Kinase (TRK) Inhibition
| Compound ID | Structure | Target Kinase | IC50 (µM) | Fluorinated | Reference |
| A11 | Pyrazolo[3,4-b]pyridine with 2,5-difluorophenyl | TRKA | 0.178 | Yes | [6] |
| C03 | Pyrazolo[3,4-b]pyridine derivative | TRKA | 0.056 | No | [6] |
Table 2: Comparison of Fluorinated and Non-Fluorinated Pyrazolopyridine Inhibitors against TRKA.
In the context of TRKA inhibition, the data presents a more nuanced picture. While the 2,5-difluorophenyl-substituted pyrazolopyridine A11 showed moderate activity, the non-fluorinated derivative C03 exhibited a more potent IC50 value.[6] This highlights that the effect of fluorination is highly context-dependent and is influenced by the specific substitution pattern and the target protein's topology.
c-Met Kinase Inhibition
| Compound ID | Structure | Target Kinase | IC50 (nM) | Fluorinated | Reference |
| 5a | Thioxopyrazolo[3,4-b]pyridine derivative | c-Met | 4.27 | No | [7] |
| 5b | Chlorinated analogue of 5a | c-Met | 7.95 | No (Chlorinated) | [7] |
Table 3: Inhibitory Activity of Non-Fluorinated Pyrazolopyridine Derivatives against c-Met.
In a study on c-Met kinase inhibitors, the non-fluorinated thioxopyrazolo[3,4-b]pyridine derivative 5a demonstrated potent nanomolar inhibition.[7] Its chlorinated analogue, 5b , was slightly less potent. While this study did not include a directly fluorinated analogue, it underscores the potent activity that can be achieved with the core pyrazolopyridine scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant Kinase (e.g., CDK2/cyclin A, TRKA, c-Met)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate solution to the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.[4][8][9]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the inhibitors.
Materials:
-
Human cancer cell lines
-
Cell culture medium with supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by pyrazolopyridine inhibitors and a typical workflow for their evaluation.
Conclusion
The strategic incorporation of fluorine into the pyrazolopyridine scaffold can be a powerful tool for enhancing the potency of kinase inhibitors. The provided data, while not always from direct comparative studies, strongly suggests that fluorination often leads to a significant improvement in inhibitory activity. However, the effect is not universal and is highly dependent on the specific molecular context and the target kinase. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of drug discovery to design and evaluate novel fluorinated and non-fluorinated pyrazolopyridine inhibitors. Future research focusing on direct, systematic comparisons will be invaluable in further elucidating the precise structure-activity relationships and maximizing the therapeutic potential of this promising class of compounds.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating Kinase Inhibition by 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "hinge-binding" motif that mimics the purine core of ATP. This has led to the development of numerous potent and selective kinase inhibitors. While specific public domain data on the direct kinase inhibitory action of derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is limited, patents indicate its utility as a key intermediate in the synthesis of certain GSK-3 inhibitors. This guide provides a comparative overview of the validation of kinase inhibition for the broader class of 1H-pyrazolo[3,4-b]pyridine derivatives, offering insights into their performance against various kinase targets and detailing the experimental methodologies crucial for their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against several key kinase targets. These data are compiled from multiple studies and serve to illustrate the potency and selectivity that can be achieved with this scaffold.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Derivative/Compound | Target Kinase | IC50 (nM) | Comparator Compound | Comparator IC50 (nM) |
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 |
| MRT67307 | 28.7 | |||
| Compound 7n | FGFR1 | 1.1 | - | - |
| FGFR2 | 0.7 | - | - | |
| FGFR3 | 2.0 | - | - | |
| VEGFR2 | 422.7 | - | - | |
| Compound C10 | TRKA | 26 | Larotrectinib | 3.0 |
| Compound C03 | TRKA | 56 | Larotrectinib | 3.0 |
| Compound C09 | TRKA | 57 | Larotrectinib | 3.0 |
| Compound 8h | DYRK1B | 3 | - | - |
Table 2: Cellular Activity of Selected Derivatives
| Derivative/Compound | Cell Line | Assay Type | IC50 / GI50 (µM) |
| Compound 15y | A172 (Glioma) | Proliferation | 1.4 |
| U87MG (Glioma) | Proliferation | 2.4 | |
| A375 (Melanoma) | Proliferation | 3.1 | |
| A2058 (Melanoma) | Proliferation | 0.9 | |
| Panc0504 (Pancreatic) | Proliferation | 3.6 | |
| Compound 8h | HCT116 (Colon) | Proliferation | 1.6 |
| Compound C03 | Km-12 (Colon) | Proliferation | 0.304 |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are protocols for key experiments typically employed in the characterization of pyrazolo[3,4-b]pyridine derivatives.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay is a common method for quantifying kinase activity and inhibitor potency in a high-throughput format.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a GFP-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the Eu and GFP into close proximity and allowing for a FRET signal to be generated upon excitation.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X solution of the GFP-substrate and ATP in the same buffer.
-
Prepare a serial dilution of the test compound (e.g., a this compound derivative) in DMSO, followed by a further dilution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X GFP-substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the Eu-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ba/F3 Cell Proliferation Assay
This cell-based assay is used to determine the effect of an inhibitor on the proliferation of cells that are dependent on the activity of a specific kinase for survival and growth.
Principle: The Ba/F3 murine pro-B cell line is dependent on interleukin-3 (IL-3) for proliferation. By genetically modifying these cells to express a constitutively active or oncogenic kinase, their survival becomes dependent on the activity of this kinase, even in the absence of IL-3. Inhibition of the target kinase will thus lead to a decrease in cell viability.
Protocol:
-
Cell Culture:
-
Culture the engineered Ba/F3 cell line in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and in the absence of IL-3.
-
-
Assay Setup:
-
Plate the cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate for a short period as per the manufacturer's instructions to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical assay that confirms target engagement of a compound within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with the test compound or vehicle control and incubate for a specific period (e.g., 1 hour) to allow for cell penetration and binding.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and therefore target engagement.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by 1H-pyrazolo[3,4-b]pyridine derivatives and a typical experimental workflow.
Caption: A general workflow for validating kinase inhibitors.
Caption: Inhibition of the FGFR signaling cascade.
Caption: Inhibition of the TRK signaling cascade.
A Head-to-Head Comparison: Scaffold Hopping from Known Kinase Inhibitors to the Promising Pyrazolo[3,4-b]pyridine Core
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. Scaffold hopping, a powerful strategy in medicinal chemistry, offers a rational approach to discovering new chemical entities by replacing the core structure of a known inhibitor while retaining key pharmacophoric features. This guide provides an objective comparison of the performance of kinase inhibitors based on the pyrazolo[3,4-b]pyridine core that have been developed through scaffold hopping from existing inhibitor classes.
This guide presents a detailed analysis of the advantages of the pyrazolo[3,4-b]pyridine scaffold, supported by experimental data from peer-reviewed studies. We delve into the enhanced inhibitory activities and selectivity profiles of these novel compounds against key kinase targets implicated in cancer and other diseases. Furthermore, we provide comprehensive experimental protocols for the key assays cited, enabling researchers to replicate and build upon these findings.
Strategic Scaffold Hopping: From Existing Inhibitors to a Privileged Core
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design. Its bicyclic nature and arrangement of nitrogen atoms allow it to mimic the hinge-binding interactions of the adenine ring of ATP, a crucial interaction for many kinase inhibitors. This bioisosteric relationship makes it an ideal candidate for scaffold hopping from various known kinase inhibitor cores.
Performance Comparison: Pre- and Post-Scaffold Hop
The following tables summarize the quantitative data from studies where a scaffold hop from a known kinase inhibitor to a pyrazolo[3,4-b]pyridine core was executed. The data highlights the improvements in inhibitory activity and, in some cases, cellular potency.
Case Study 1: Tropomyosin Receptor Kinase (TRK) Inhibitors
Scaffold hopping was employed to design novel TRK inhibitors, crucial targets in various cancers. The design of the pyrazolo[3,4-b]pyridine-based inhibitors was inspired by the binding modes of known TRK inhibitors.
| Compound | Core Scaffold | Target Kinase | IC50 (nM) [1] | Cell Line | Cellular IC50 (µM) [1] |
| Starting Point (Hypothetical) | Imidazo[1,2-b]pyridazine | TRKA | >1000 | - | - |
| Compound C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | Km-12 | 0.304 |
| Compound C09 | Pyrazolo[3,4-b]pyridine | TRKA | 57 | - | - |
| Compound C10 | Pyrazolo[3,4-b]pyridine | TRKA | 26 | - | - |
Note: The "Starting Point" is a conceptual representation based on the design strategy described in the source. The imidazo[1,2-b]pyridazine scaffold is a known kinase inhibitor core.
Case Study 2: TANK-Binding Kinase 1 (TBK1) Inhibitors
While not a direct scaffold hop from a single molecule, this study compares the novel pyrazolo[3,4-b]pyridine derivatives to well-established TBK1 inhibitors, demonstrating the potential of this new scaffold.
| Compound | Core Scaffold | Target Kinase | IC50 (nM) |
| BX795 (Reference) | Pyrrolo[2,3-d]pyrimidine | TBK1 | 7.1 |
| MRT67307 (Reference) | Pyrrolo[2,3-d]pyrimidine | TBK1 | 28.7 |
| Compound 15y | Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 |
Visualizing the Strategy and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A diagram illustrating the scaffold hopping process.
Caption: A simplified diagram of the TRK signaling pathway.
Caption: A general workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 values of the pyrazolo[3,4-b]pyridine compounds against their target kinases (e.g., TRKA, TBK1).
Materials:
-
Purified recombinant kinase (e.g., TRKA, TBK1)
-
Kinase-specific peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted compound solution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).
-
Add 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT-Based)
This assay assesses the effect of the pyrazolo[3,4-b]pyridine inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Km-12 for TRK inhibitors)
-
Complete cell culture medium
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Western Blotting for Kinase Pathway Inhibition
This technique is used to detect the phosphorylation status of downstream targets of the inhibited kinase, providing evidence of target engagement in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the test compounds at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., β-actin).
References
Comparative Guide to Structure-Activity Relationships of 1H-Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their activity against Fibroblast Growth Factor Receptors (FGFR). The data presented is primarily derived from studies on substituted 1H-pyrazolo[3,4-b]pyridine derivatives, offering insights into how structural modifications influence inhibitory potency and selectivity. While the foundational compound for this guide is the broader 1H-pyrazolo[3,4-b]pyridine class, the principles observed can inform the development of analogs from specific starting points like 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of a series of 1H-pyrazolo[3,4-b]pyridine analogs. These compounds were evaluated for their ability to inhibit various kinases, providing a basis for understanding the impact of different substituents on potency and selectivity.
| Compound ID | Core Scaffold Modification | R Group (at 3-position) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) |
| 4a | 1H-pyrazolo[3,4-b]pyridine | 2,6-dichloro-3,5-dimethoxyphenyl | 1.1 | 2.5 | 1.8 | 24 |
| 7n | 1H-pyrazolo[3,4-b]pyridine | 2,6-dichloro-3,5-dimethoxyphenyl (with N-methylpiperazine) | 0.9 | 1.7 | 1.2 | >1000 |
| 5 | 1H-indazole (for comparison) | 2,6-dichloro-3,5-dimethoxyphenyl | 12 | - | - | - |
| 10 | N-methyl-1H-pyrazolo[3,4-b]pyridine | 2,6-dichloro-3,5-dimethoxyphenyl | >5000 | - | - | - |
| 11b | 1H-pyrazolo[3,4-b]pyridine | 2,6-dichloro-3,5-dimethoxyphenyl (with piperazine) | 3.2 | - | - | - |
| 4b | 1H-pyrazolo[3,4-b]pyridine | 2,6-dichloro-3,5-dimethoxyphenyl (with piperidine) | 2.9 | - | - | - |
| 4c | 1H-pyrazolo[3,4-b]pyridine | 2,6-dichloro-3,5-dimethoxyphenyl (with morpholine) | 3.5 | - | - | - |
Data extracted from a study on novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[1]
Key SAR Observations:
-
Core Scaffold: The 1H-pyrazolo[3,4-b]pyridine core is crucial for potent FGFR inhibitory activity. Replacement with a 1H-indazole scaffold (Compound 5 vs. 4a) resulted in an 11-fold decrease in potency.[1]
-
N(1)-H Moiety: The N(1)-H of the pyrazolopyridine moiety is critical for activity, likely participating in hydrogen bonding within the kinase domain. N-methylation of this position (Compound 10) completely abolished inhibitory activity.[1]
-
Substituents at the 3-position: The nature of the substituent at the 3-position significantly influences potency and selectivity.
-
The 2,6-dichloro-3,5-dimethoxyphenyl group is a key feature for potent FGFR inhibition.
-
The addition of a N-methylpiperazine moiety (Compound 7n) maintained high potency against FGFR1, 2, and 3, while dramatically improving selectivity against VEGFR2.[1]
-
Other cyclic amine substituents like piperazine (11b), piperidine (4b), and morpholine (4c) also demonstrated potent enzymatic activity.[1]
-
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 1H-pyrazolo[3,4-b]pyridine analogs.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant kinase (e.g., FGFR1, FGFR2, FGFR3, VEGFR2)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs of 1H-pyrazolo[3,4-b]pyridine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the microplate.
-
Add the kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays, for instance, quantify the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on specific kinase signaling.
Materials:
-
Cancer cell line (e.g., a cell line with FGFR amplification)
-
Cell culture medium and supplements
-
Test compounds
-
Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplates (e.g., 96-well plates)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
SAR Experimental Workflow
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.
FGFR Signaling Pathway
Caption: A simplified diagram of the FGFR signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.
References
The Evolving Landscape of Pyrazolopyridine Derivatives in Oncology: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: The quest for novel anticancer agents has led to a burgeoning interest in heterocyclic compounds, among which 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives are emerging as a promising class. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro performance of these derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.
Comparative In Vitro Cytotoxicity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined in numerous studies. While specific data for a broad range of this compound derivatives remains nascent in publicly available research, the broader class of pyrazolo[3,4-b]pyridines has demonstrated significant promise.
Below is a summary of the in vitro cytotoxic activity of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 8b | A-549 | Lung Carcinoma | 2.9 | Doxorubicin | Not Reported |
| HEPG2 | Liver Carcinoma | 2.6 | |||
| HCT-116 | Colon Carcinoma | 2.3 | |||
| Pyridopyrazolo-triazine 5a | MCF-7 | Breast Adenocarcinoma | 3.89 | Doxorubicin | Not Reported |
| Compound C03 | Km-12 | Colon Carcinoma | 0.304 | Larotrectinib | Not Reported |
| MCF-7 | Breast Adenocarcinoma | > 40 | |||
| HUVEC | Normal Endothelial Cells | > 36.69 | |||
| Compound 8c | CCRF-CEM | Leukemia | 0.32 | Not Reported | Not Reported |
Deciphering the Mechanism: Signaling Pathways
The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle. One of the key mechanisms implicated is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as Topoisomerase IIα and various kinases.
Inducing apoptosis is a primary strategy for many chemotherapeutic agents. The intrinsic apoptosis pathway, often triggered by cellular stress, is a common route.
Experimental Protocols: A Guide to In Vitro Assessment
Standardized protocols are crucial for the reliable evaluation of novel anticancer agents. The following outlines a general workflow for the in vitro testing of this compound derivatives.
A Comparative Guide to the Biological Activities of 1H-pyrazolo[3,4-b]pyridines and 1H-indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent heterocyclic scaffolds: 1H-pyrazolo[3,4-b]pyridines and 1H-indazoles. Both structures are recognized as "privileged" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds, particularly as kinase inhibitors and anticancer agents. This document aims to objectively compare their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction
1H-pyrazolo[3,4-b]pyridine, an isomer of azaindole, and 1H-indazole are bicyclic aromatic systems containing a pyrazole ring fused to a pyridine or benzene ring, respectively. Their structural similarity to purines allows them to effectively interact with the ATP-binding sites of various kinases, leading to the modulation of crucial cellular signaling pathways. While both scaffolds have independently led to the development of numerous potent inhibitors, direct comparative studies are emerging that highlight the nuanced yet significant impact of the pyridine nitrogen in the 1H-pyrazolo[3,4-b]pyridine core on biological activity.
Comparative Biological Activity
Emerging evidence suggests that the 1H-pyrazolo[3,4-b]pyridine scaffold may offer advantages over the 1H-indazole core in specific contexts. For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the replacement of a 1H-indazole core with a 1H-pyrazolo[3,4-b]pyridine moiety resulted in a significant 11-fold increase in enzymatic potency.[1] This suggests that the nitrogen atom in the pyridine ring of the pyrazolopyridine scaffold can engage in additional beneficial interactions within the kinase's active site.
Similarly, in the pursuit of Spleen Tyrosine Kinase (Syk) inhibitors, a high-throughput virtual screening initially identified an indazole-based compound. However, subsequent optimization revealed that derivatives incorporating a 1H-pyrazolo[3,4-b]pyridine scaffold exhibited superior potency compared to their indazole and pyrazolopyrazine analogs.[2]
While these examples favor the 1H-pyrazolo[3,4-b]pyridine scaffold, it is crucial to note that the overall biological activity of a compound is highly dependent on the specific target and the nature and substitution pattern of the appended functional groups. Both scaffolds have yielded highly potent compounds, and the choice of core structure should be guided by the specific therapeutic target and desired pharmacological profile.
Data Presentation
The following tables summarize the quantitative data for representative 1H-pyrazolo[3,4-b]pyridine and 1H-indazole derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine and 1H-indazole Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 4a | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | 0.3 | [1] |
| 5 | 1H-indazole | FGFR1 | 3.3 | [1] |
| 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [3] |
| BX795 | (Reference Compound) | TBK1 | 7.1 | [4] |
| MRT67307 | (Reference Compound) | TBK1 | 28.7 | [4] |
| Compound 51 | 1H-pyrazolo[3,4-b]pyridine | Syk | <10 | [2] |
| Initial Hit | 1H-indazole | Syk | >1000 | [2] |
| 10g | 1H-pyrazolo[3,4-b]pyridine | ALK-L1196M | <0.5 | [5] |
| 10g | 1H-pyrazolo[3,4-b]pyridine | ROS1 | <0.5 | [5] |
Table 2: Anticancer Activity of 1H-pyrazolo[3,4-b]pyridine and 1H-indazole Derivatives
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 15y | 1H-pyrazolo[3,4-b]pyridine | A172 (Glioblastoma) | Micromolar range | [3] |
| 15y | 1H-pyrazolo[3,4-b]pyridine | U87MG (Glioblastoma) | Micromolar range | [3] |
| 15y | 1H-pyrazolo[3,4-b]pyridine | A375 (Melanoma) | Micromolar range | [3] |
| 2f | 1H-indazole | 4T1 (Breast Cancer) | 0.23 - 1.15 | [6] |
| Compound 8c | 1H-pyrazolo[3,4-b]pyridine | K562 (Leukemia) | Not specified, potent | [7] |
| Compound 8c | 1H-pyrazolo[3,4-b]pyridine | MV4-11 (Leukemia) | Not specified, potent | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Generalized workflow for kinase inhibitor drug discovery.
Caption: Simplified FGFR signaling pathway and its inhibition.
Caption: Experimental workflow for in vitro anticancer activity screening.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of Kinase Inhibitors Derived from a 1H-Pyrazolo[3,4-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors targeting various malignancies and inflammatory diseases. The strategic incorporation of a fluorine atom at the 5-position and an amine at the 3-position can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of the selectivity profiles of representative kinase inhibitors derived from this core structure, based on published experimental data.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the in vitro kinase inhibitory activity (IC50) of selected compounds derived from the 1H-pyrazolo[3,4-b]pyridine scaffold. The data has been compiled from various studies to illustrate the selectivity profiles of these inhibitors against their primary targets and a panel of off-target kinases. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in assay conditions.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Selectivity Panel (IC50 in nM or % Inhibition @ concentration) | Reference |
| Compound C03 | TRKA, TRKB, TRKC | 56 (TRKA) | FAK (>1000), PAK4 (>1000), PLK4 (>1000) | [1] |
| Compound 15y | TBK1 | 0.2 | IKKε (0.8), IKKβ (>1000), JAK2 (>1000), FLT3 (>1000) | [2] |
| Compound 10g | ALK (wild-type & L1196M) | <0.5 | ROS1 (<0.5), c-Met (>1000) | [3] |
| Compound 8g | FLT3, Abl1 | 15 (FLT3), 25 (Abl1) | VEGFR2 (180), PDGFRβ (250) | [4] |
| SQ-67563 | CDK1, CDK2 | 40 (CDK1), 30 (CDK2) | GSK-3β (>10000), PKA (>10000) | [5] |
Note: The table presents a selection of compounds from the literature to illustrate the diversity of targets and selectivity profiles. The core scaffold may have variations from the exact 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine structure, but represents the broader class of 1H-pyrazolo[3,4-b]pyridine derivatives.
Mandatory Visualization
The following diagrams illustrate key concepts related to the selectivity profiling and mechanism of action of kinase inhibitors.
Caption: A generalized workflow for the discovery and selectivity profiling of kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide to Cross-Reactivity Studies of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its derivatives have shown potent inhibitory activity against a range of protein kinases. However, achieving selectivity is a critical challenge in the development of kinase inhibitors, as off-target effects can lead to toxicity and reduced therapeutic efficacy. This guide provides a framework for evaluating the cross-reactivity of kinase inhibitors derived from this scaffold, using hypothetical data for a representative compound, herein referred to as "Compound X," to illustrate the principles and methodologies.
Comparative Cross-Reactivity Profile
To assess the selectivity of a novel compound, its binding affinity against a broad panel of kinases is determined. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[3][4][5] The results are often presented as the percentage of the kinase that remains bound to an immobilized ligand at a given concentration of the test compound (% Control), or as dissociation constants (Kd).
Table 1: Hypothetical KINOMEscan™ Selectivity Profile of Compound X
This table presents a hypothetical selectivity profile for "Compound X" at a concentration of 1 µM against a panel of selected kinases. Lower "% Control" values indicate stronger binding of the compound to the kinase.
| Kinase Target | Gene Symbol | % Control @ 1 µM |
| Primary Target | TARGET KINASE | 5 |
| ABL1 | ABL1 | 85 |
| AKT1 | AKT1 | 92 |
| ALK | ALK | 78 |
| AXL | AXL | 45 |
| BRAF | BRAF | 95 |
| BTK | BTK | 88 |
| CSF1R | CSF1R | 60 |
| EGFR | EGFR | 91 |
| EPHA2 | EPHA2 | 72 |
| ERBB2 | ERBB2 | 93 |
| FGFR1 | FGFR1 | 65 |
| FLT3 | FLT3 | 55 |
| JAK1 | JAK1 | 80 |
| JAK2 | JAK2 | 30 |
| JAK3 | JAK3 | 75 |
| KIT | KIT | 68 |
| MEK1 | MAP2K1 | 98 |
| MET | MET | 82 |
| p38α | MAPK14 | 96 |
| PDGFRB | PDGFRB | 70 |
| PIK3CA | PIK3CA | 99 |
| RET | RET | 62 |
| SRC | SRC | 89 |
| VEGFR2 | KDR | 75 |
Table 2: Comparative Dissociation Constants (Kd) of Compound X and Reference Inhibitors
This table provides a hypothetical comparison of the binding affinities (Kd values in nM) of "Compound X" for its primary target and key off-targets against well-established kinase inhibitors. Lower Kd values indicate higher binding affinity.
| Kinase Target | Compound X (Kd, nM) | Reference Inhibitor A (Kd, nM) | Reference Inhibitor B (Kd, nM) |
| TARGET KINASE | 10 | 5 | 15 |
| AXL | 250 | 500 | 150 |
| JAK2 | 150 | >1000 | 200 |
| FLT3 | 300 | >1000 | 400 |
| CSF1R | 450 | 800 | 600 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases.[3][6]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[3]
Methodology:
-
Kinase Preparation: Kinases are expressed in E. coli as fusions with a DNA tag.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for initial screening).
-
Washing and Elution: Unbound components are washed away. The kinase-ligand complexes are then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are reported as "% Control," where the control is the amount of kinase bound in the absence of the test compound.
-
Kd Determination: For compounds showing significant binding, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways of potential off-targets and the experimental workflow helps in understanding the broader biological context and the process of a cross-reactivity study.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Pyrazolo[3,4-b]pyridine Inhibitors: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of a Potent Mps1 Kinase Inhibitor Against Established Drugs
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, yielding potent inhibitors for a variety of therapeutic targets. This guide provides a comprehensive benchmark analysis of a novel and highly potent pyrazolo[3,4-b]pyridine-based inhibitor of Monopolar Spindle 1 (Mps1) kinase, herein referred to as Compound 31 , against established drugs targeting Mps1 and other key regulators of cell division and growth, including Tropomyosin Receptor Kinase (TRK) and Topoisomerase IIα.
This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of inhibitory activities, detailed experimental protocols for replication, and visual representations of the underlying biological pathways to inform future research and development efforts.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50) of the novel pyrazolo[3,4-b]pyridine Compound 31 and a selection of established drugs against their respective primary targets. This quantitative data allows for a direct comparison of the efficacy of these compounds.
Table 1: Mps1 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| Compound 31 (New Pyrazolo[3,4-b]pyridine) | Mps1 | 2.596 | A novel, potent, and selective Mps1 inhibitor. |
| BAY 1217389 | Mps1 | <10 | An orally bioavailable and selective Mps1 inhibitor that has undergone clinical investigation.[1] |
Table 2: TRK Kinase Inhibitors (Established Drugs)
| Compound | Target | IC50 (nM) | Notes |
| Larotrectinib | TRKA, TRKB, TRKC | <100 | A first-generation, highly selective TRK inhibitor approved for TRK fusion-positive cancers. |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | <10 | A multi-kinase inhibitor targeting TRK, ROS1, and ALK, approved for relevant fusion-positive solid tumors. |
Table 3: Topoisomerase IIα Inhibitor (Established Drug)
| Compound | Target | IC50 (µM) | Notes |
| Etoposide | Topoisomerase IIα | ~59.2 | A widely used chemotherapeutic agent that inhibits Topoisomerase II, leading to DNA damage and apoptosis. The IC50 can vary based on the specific cell line and assay conditions. |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key in vitro assays are provided below.
In Vitro Mps1 Kinase Assay (for IC50 Determination)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution
-
Test compound (e.g., Compound 31) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted test compound or vehicle (for control).
-
Master Mix Preparation: Prepare a master mix containing the Mps1 kinase and MBP substrate in kinase buffer. The final concentrations should be optimized, but typically range from 5-50 nM for the kinase and around 5 µM for the substrate.[2]
-
Enzyme Addition: Add the master mix to the wells containing the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[2]
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit like ADP-Glo™. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a common method for studying kinase activity and inhibition in a high-throughput format.
Materials:
-
Kinase of interest (e.g., TRK)
-
Biotinylated substrate peptide
-
ATP
-
Test compound
-
HTRF KinEASE™ kit (or similar) containing:
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
HTRF-compatible microplate reader
Procedure:
-
Kinase Reaction: In a suitable microplate, combine the kinase, biotinylated substrate, ATP, and various concentrations of the test compound.
-
Incubation: Allow the kinase reaction to proceed for a defined period at room temperature.
-
Detection: Stop the reaction by adding the HTRF detection reagents, which include the Eu3+-cryptate labeled antibody and streptavidin-XL665.
-
Signal Measurement: After another incubation period to allow for the binding of the detection reagents, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated and is proportional to the amount of phosphorylated substrate. IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration.
Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase IIα, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM ATP)
-
Test compound (e.g., Etoposide)
-
Stop Buffer/Loading Dye (containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer (e.g., TAE)
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, supercoiled DNA, and different concentrations of the test compound.
-
Enzyme Addition: Add Topoisomerase IIα to each reaction tube to initiate the relaxation reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[3]
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system.
-
Data Analysis: The inhibition of Topoisomerase IIα activity is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control. The IC50 is the concentration of the compound that inhibits 50% of the DNA relaxation activity.[3]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: The Spindle Assembly Checkpoint (SAC) pathway, a key regulator of mitosis.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Guide for Laboratory Professionals
Researchers and scientists handling 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a halogenated heterocyclic amine, this compound requires management as hazardous waste. This guide provides essential information for the proper disposal of this compound, ensuring compliance with safety and regulatory standards.
Immediate Safety and Disposal Recommendations
Proper disposal of this compound should be conducted through an approved waste disposal plant.[1] All waste materials must be disposed of in accordance with national and local regulations.[2] It is crucial to leave the chemical in its original container and avoid mixing it with other waste.[2] Uncleaned containers should be handled in the same manner as the product itself.[2]
For spills or immediate containment, use inert absorbent material and store it in suitable, closed containers for disposal.[3] Do not flush the chemical into surface water or the sanitary sewer system.[3]
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Due to the presence of a halogen (fluorine) and its aromatic amine structure, it is considered a hazardous substance. |
| Container Labeling | Clearly labeled as "Halogenated Organic Waste" | Prevents accidental mixing with non-halogenated waste streams, which have different disposal requirements and costs. |
| Segregation | Segregate from non-halogenated organic waste and aqueous waste. | Halogenated waste requires specific disposal methods, such as high-temperature incineration, and mixing can complicate the disposal process. |
| Spill Residue | Collect with non-combustible absorbent material and place in a designated hazardous waste container. | To prevent the spread of contamination and ensure the safe disposal of spill cleanup materials. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Otherwise, manage the empty container as hazardous waste. | To ensure that residual chemical is properly disposed of and the container is decontaminated. |
Experimental Protocols for Waste Neutralization (for informational purposes only)
While not recommended as a standard laboratory disposal procedure due to its complexity and resource intensity, the use of Fenton's reagent is a known method for the breakdown of halogenated aromatic compounds.[4] This process involves the reaction of hydrogen peroxide with an iron catalyst to generate hydroxyl radicals, which are powerful oxidizing agents.
Note: This method should only be attempted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
